SCH-1473759 hydrochloride
描述
属性
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZMWNWFHDNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity profile, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, cell biology, and drug discovery.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division. These serine/threonine kinases are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression and aberrant activity of Aurora kinases are frequently observed in a wide range of human malignancies and are often associated with aneuploidy, genetic instability, and poor patient prognosis. Consequently, the development of selective Aurora kinase inhibitors has emerged as a promising strategy in cancer therapy.
This compound is a novel and potent inhibitor of both Aurora A and Aurora B kinases.[1][3] This document details the preclinical data supporting its anti-tumor activity and provides methodologies for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting the kinase activity of Aurora A and Aurora B.[1] Inhibition of these kinases disrupts the normal progression of mitosis, leading to endoreduplication and subsequent apoptosis in cancer cells.
The primary mechanism involves the disruption of the G2/M phase of the cell cycle. Specifically, inhibition of Aurora A leads to defects in centrosome separation and spindle formation, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis.
Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by this compound.
References
An In-Depth Technical Guide to SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of cell division. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro assays are presented, along with visualizations of its mechanism of action and experimental workflows to support further research and development efforts.
Chemical Structure and Properties
This compound is identified by the CAS Number 1094067-13-6.[1][2] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of SCH-1473759.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1094067-13-6 | [1][2][3][4][5][][7] |
| Molecular Formula | C₂₀H₂₇ClN₈OS | [1][] |
| Molecular Weight | 463.00 g/mol | [] |
| SMILES | CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | [8] |
| Synonyms | CHEMBL1650533, CS-3477 | [3] |
| Appearance | Powder | [3] |
| Storage | -20°C, Freeze | [3] |
Pharmacological Properties and Mechanism of Action
SCH-1473759 is a potent inhibitor of Aurora A and Aurora B kinases, with sub-nanomolar efficacy.[9] Its primary mechanism of action involves the direct binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.
Table 2: In Vitro Inhibitory Activity of SCH-1473759
| Target | IC₅₀ (nM) | K_d_ (nM) | Source |
| Aurora A | 4 | 20 | [5][10] |
| Aurora B | 13 | 30 | [5][10] |
| Src family kinases | <10 | Not Reported | [5][10] |
| Chk1 | 13 | Not Reported | [5][10] |
| VEGFR2 | 1 | Not Reported | [5][10] |
| IRAK4 | 37 | Not Reported | [5][10] |
The inhibition of Aurora kinases by SCH-1473759 disrupts critical mitotic events, leading to defects in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase Signaling by SCH-1473759.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of SCH-1473759 against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Fluorescently labeled peptide substrate (e.g., Tamra-PKAtide)
-
ATP
-
DTT
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound dissolved in DMSO
-
384-well low-protein-binding plates
-
Plate reader capable of measuring fluorescence polarization or intensity
Methodology:
-
Prepare a serial dilution of SCH-1473759 in 100% DMSO.
-
For the Aurora A assay, prepare a reaction mixture containing 8 nM Aurora A, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.[10]
-
For the Aurora B assay, prepare a reaction mixture containing 26 nM Aurora B, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.[10]
-
Add the SCH-1473759 dilutions to the wells of the 384-well plate.
-
Add the respective kinase reaction mixtures to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay
This protocol outlines a general method to assess the anti-proliferative effect of SCH-1473759 on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of SCH-1473759 in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of SCH-1473759. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value. SCH-1473759 has been shown to inhibit the proliferation of HCT116 cells with an IC₅₀ of 6 nM.[5][10]
Conclusion
This compound is a highly potent inhibitor of Aurora kinases with significant anti-proliferative activity in cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the therapeutic potential of this compound.
References
- 1. This compound|1094067-13-6|MSDS [dcchemicals.com]
- 2. This compound|T12864|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. SCH1473759 (HCl salt) - TMALAB (티엠에이랩) [tmalab.co.kr]
- 4. dempochem.com [dempochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound, CAS [[1094067-13-6]] | BIOZOL [biozol.de]
- 8. This compound | 1094067-13-6 | UTB06713 [biosynth.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling SCH-1473759 Hydrochloride: A Technical Guide to a Potent Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1094067-13-6
This in-depth technical guide provides a comprehensive overview of SCH-1473759 hydrochloride, a potent small molecule inhibitor of Aurora kinases A and B. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the critical signaling pathways involved in its mechanism of action.
Core Compound Data
This compound is a novel and highly potent inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Its activity has been characterized in a variety of preclinical models, demonstrating significant potential as an anti-cancer agent.
| Parameter | Value | Reference |
| CAS Number | 1094067-13-6 | [1][2] |
| Molecular Formula | C₂₀H₂₇ClN₈OS | N/A |
| Molecular Weight | 467.00 g/mol | N/A |
| IC₅₀ (Aurora A) | 4 nM | [3] |
| IC₅₀ (Aurora B) | 13 nM | [3] |
Mechanism of Action and Signaling Pathway
SCH-1473759 exerts its anti-tumor effects by inhibiting the enzymatic activity of Aurora kinases A and B. These serine/threonine kinases play pivotal roles in orchestrating various stages of mitosis.
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.
-
Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome segregation, the spindle assembly checkpoint, and cytokinesis.
Inhibition of Aurora A and B by SCH-1473759 disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells. The downstream consequences of this inhibition are a hallmark of its mechanism of action, leading to an increase in cells with a DNA content greater than 4N.
References
- 1. Paclitaxel and CYC3, an aurora kinase A inhibitor, synergise in pancreatic cancer cells but not bone marrow precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Binding Affinity of SCH-1473759 Hydrochloride to Aurora A and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity of SCH-1473759 hydrochloride, a potent inhibitor of Aurora kinases A and B. This document details the quantitative binding data, outlines the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates high affinity for both Aurora A and Aurora B kinases. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). A lower value for both metrics indicates a higher binding affinity and more potent inhibition.
The binding affinity data for this compound is summarized in the table below:
| Target | IC50 (nM)[1] | Kd (nM)[1] |
| Aurora A | 4 | 20 |
| Aurora B | 13 | 30 |
These values indicate that this compound is a potent, nanomolar inhibitor of both Aurora A and Aurora B, with a slight preference for Aurora A in terms of IC50.
Experimental Protocols
The determination of the binding affinity of this compound to Aurora A and B kinases is typically achieved through in vitro kinase assays. The following sections describe generalized protocols for luminescence-based and radiometric assays commonly employed for this purpose.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white plates
-
Luminometer
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the appropriate buffer (e.g., 10% DMSO).
-
Reaction Setup:
-
In a white multi-well plate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase (e.g., 5-10 ng of Aurora A or B).
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
-
Initiate Kinase Reaction: Add the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radiometric Kinase Assay
This classic method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound
-
Kinase Assay Buffer
-
Phosphocellulose paper
-
Wash buffer (e.g., 1% phosphoric acid)
-
Scintillation counter
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase, substrate, and inhibitor in the kinase assay buffer.
-
Prepare a master mix containing [γ-³²P]ATP and non-radiolabeled ATP.
-
-
Initiate Kinase Reaction: Add the ATP master mix to initiate the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify Radioactivity: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the luminescence-based assay.
Signaling Pathways and Visualization
Aurora A and Aurora B are key regulators of mitosis. Their inhibition by this compound disrupts the cell cycle, leading to apoptosis in cancer cells. The following diagrams illustrate the core signaling pathways and the experimental workflow for inhibitor testing.
Caption: Experimental workflow for determining the IC50 of SCH-1473759.
Caption: Simplified signaling pathways of Aurora A and B and their inhibition.
References
In Vitro Anti-Tumor Activity of SCH-1473759: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 is a potent, sub-nanomolar small molecule inhibitor of Aurora A and Aurora B kinases, two key regulators of mitotic progression. Aurora kinases are frequently overexpressed in a wide range of human cancers and their inhibition represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the in-vitro anti-tumor activity of SCH-1473759, detailing its inhibitory profile, effects on cancer cell lines, and the underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals working in the field of oncology.
Data Presentation: Inhibitory Profile and Cellular Activity
SCH-1473759 demonstrates high potency against both Aurora A and Aurora B kinases. Furthermore, it exhibits broad anti-proliferative activity across a diverse panel of human cancer cell lines.
| Target | IC50 (nM) |
| Aurora A Kinase | 4 |
| Aurora B Kinase | 13 |
| Table 1: In vitro kinase inhibitory activity of SCH-1473759. |
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 6 |
| A2780 | Ovarian Cancer | <5 |
| LNCaP | Prostate Cancer | <5 |
| N87 | Gastric Cancer | <5 |
| Molt4 | Leukemia | <5 |
| K562 | Leukemia | <5 |
| CCRF-CEM | Leukemia | <5 |
| Table 2: Anti-proliferative activity of SCH-1473759 in various human cancer cell lines.[1][2] |
Mechanism of Action
As an inhibitor of Aurora A and B kinases, SCH-1473759 disrupts critical processes during mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a crucial event for chromosome condensation and segregation.
The primary mechanism of anti-tumor activity for SCH-1473759 in vitro is the induction of mitotic catastrophe. Treatment with SCH-1473759 leads to a failure of proper cell division, resulting in cells with a DNA content greater than 4N, a phenomenon known as endoreduplication. This aberrant mitotic exit ultimately triggers apoptosis, or programmed cell death. Asynchronous cancer cell populations typically require a 24-hour exposure to SCH-1473759 to achieve maximal induction of >4N DNA content and subsequent growth inhibition.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize the anti-tumor activity of SCH-1473759.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SCH-1473759 against Aurora A and Aurora B kinases. A common method is a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)
-
ATP
-
SCH-1473759 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of SCH-1473759 in 100% DMSO.
-
In a 384-well plate, add 1 µL of the diluted SCH-1473759 or DMSO (vehicle control).
-
Add 2 µL of the respective kinase (e.g., 7 ng of Aurora A).
-
Add 2 µL of a substrate/ATP mix (e.g., 25 µM ATP and appropriate substrate concentration).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of SCH-1473759.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
SCH-1473759
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SCH-1473759 for 72 hours.
-
Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
SCH-1473759
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with SCH-1473759 for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
SCH-1473759
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with SCH-1473759 for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mandatory Visualizations
Signaling Pathway of Aurora Kinase B Inhibition by SCH-1473759
Experimental Workflow for In Vitro Anti-Tumor Activity Assessment
Conclusion
SCH-1473759 is a potent dual Aurora A and B kinase inhibitor with significant in-vitro anti-tumor activity across a broad range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis leading to endoreduplication and apoptosis, is consistent with its molecular targets. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The data and methodologies presented in this guide underscore the potential of SCH-1473759 as a candidate for further preclinical and clinical development in oncology.
References
Preliminary Research on SCH-1473759 Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, key regulators of mitosis. Its activity extends to other oncologically relevant kinases, suggesting a multi-targeted approach to cancer therapy. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers and drug development professionals in the field of oncology.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division. Their overexpression is a common feature in a wide range of human cancers and is often associated with chromosomal instability and aneuploidy, hallmarks of tumorigenesis. As such, Aurora kinases have emerged as attractive targets for cancer therapy. This compound is a novel inhibitor of both Aurora A and Aurora B kinases, demonstrating potent anti-proliferative activity in various cancer models. This guide synthesizes the available preclinical data on this compound, offering a technical resource for its further investigation and development.
Mechanism of Action
This compound exerts its primary anti-cancer effect through the inhibition of Aurora kinases A and B.[1][2] Aurora A is essential for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis. Inhibition of these kinases by SCH-1473759 leads to mitotic arrest, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis in cancer cells.
Beyond its primary targets, this compound has been shown to inhibit other kinases implicated in cancer progression, including members of the Src family, Chk1, VEGFR2, and IRAK4.[1] This broader kinase profile may contribute to its overall anti-tumor activity.
Signaling Pathway
The Aurora kinase signaling pathway is central to the regulation of mitosis. Its disruption by this compound interferes with multiple downstream events critical for cell division.
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Binding Constant (Kd, nM) |
| Aurora A | 4 | 20 |
| Aurora B | 13 | 30 |
| Src family | <10 | Not Reported |
| Chk1 | 13 | Not Reported |
| VEGFR2 | 1 | Not Reported |
| IRAK4 | 37 | Not Reported |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 6 |
| A2780 | Ovarian Cancer | <5 |
| LNCaP | Prostate Cancer | <5 |
| N87 | Gastric Carcinoma | <5 |
| Molt4 | Acute Lymphoblastic Leukemia | <5 |
| K562 | Chronic Myelogenous Leukemia | <5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | <5 |
| Data sourced from MedchemExpress.[1] |
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Dosing Schedule | Dose (mg/kg, ip, bid) | Tumor Growth Inhibition (TGI) on Day 16 |
| Continuous | 5 | 50% |
| Intermittent (5 days on, 5 days off) | 10 | 69% |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following sections describe generalized protocols for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Aurora A and Aurora B kinases.
Methodology:
-
Reagents and Materials: Purified recombinant Aurora A and Aurora B enzymes, fluorescently labeled peptide substrate (e.g., Tamra-PKAtide), ATP, DTT, kinase buffer, 384-well low protein binding plates, and this compound.
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO and serially diluted to the desired concentrations.
-
Assay Reaction:
-
For the Aurora A assay, a reaction mixture containing 8 nM Aurora A, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer is prepared.
-
For the Aurora B assay, the reaction mixture consists of 26 nM Aurora B, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.
-
-
Incubation: The enzymatic reactions are initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The phosphorylation of the peptide substrate is measured using a fluorescence polarization reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To determine the IC50 of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Human Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (ip) injection according to the specified dosing schedule (e.g., 5 mg/kg twice daily, continuously, or 10 mg/kg twice daily, intermittently).
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
Experimental and Logical Workflows
Preclinical Development Workflow for an Oncology Drug Candidate
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel oncology drug candidate like this compound.
Conclusion
This compound is a promising Aurora kinase inhibitor with potent anti-proliferative activity in a range of cancer cell lines and demonstrated in vivo efficacy in xenograft models. Its multi-targeted kinase inhibition profile may offer a therapeutic advantage. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential novel anti-cancer agent. Further studies are warranted to explore its full therapeutic potential, optimal combination strategies, and predictive biomarkers for patient selection.
References
In-depth Technical Guide: The Anti-Tumor Activity of SCH-1473759 Hydrochloride Across Various Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 hydrochloride is a novel and potent small molecule inhibitor targeting Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Aberrant activity of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the pre-clinical activity of SCH-1473759, summarizing its effects on a diverse panel of tumor cell lines, detailing key experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: Aurora Kinase Inhibition
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of Aurora A and Aurora B kinases.[1] These serine/threonine kinases play pivotal roles in orchestrating various stages of mitosis.
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.
-
Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
Inhibition of Aurora A and B by SCH-1473759 disrupts these critical mitotic processes, leading to defects in spindle formation, chromosome segregation, and ultimately, cell cycle arrest and apoptosis. A key characteristic of Aurora kinase inhibition is the induction of polyploidy, where cells bypass mitosis without proper chromosome segregation, resulting in a DNA content greater than 4N.[1]
Quantitative Analysis of In Vitro Efficacy
SCH-1473759 has demonstrated potent anti-proliferative activity against a broad spectrum of human cancer cell lines originating from various tissues. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for numerous cell lines.
| Tissue of Origin | Cell Line | IC50 (nM) |
| Colon | HCT116 | 6 |
| Ovarian | A2780 | <5 |
| Prostate | LNCaP | <5 |
| Gastric | N87 | <5 |
| Leukemia | Molt4 | <5 |
| Leukemia | K562 | <5 |
| Leukemia | CCRF-CEM | <5 |
Table 1: In vitro anti-proliferative activity of SCH-1473759 against a panel of human cancer cell lines.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of SCH-1473759 was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assays.
Methodology:
-
Cell Plating: Tumor cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for a specified period, typically 4 hours.
-
Compound Treatment: Cells were then exposed to serial dilutions of this compound for a duration of 72 hours.
-
Viability Assessment: Following the incubation period, a CCK-8 reagent was added to each well and incubated for an additional 4 hours at 37°C.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Cell Cycle Analysis
The effect of SCH-1473759 on cell cycle progression was determined by flow cytometry analysis of DNA content.
Methodology:
-
Cell Treatment: Asynchronous tumor cell lines were treated with varying concentrations of SCH-1473759 for 24 hours to induce effects on the cell cycle.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The resulting histograms were used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify the population with >4N DNA content.
In Vivo Xenograft Studies
The anti-tumor efficacy of SCH-1473759 in a living organism was evaluated using human tumor xenograft models in immunocompromised mice.
Methodology:
-
Tumor Implantation: Human tumor cells were subcutaneously implanted into the flanks of nude mice.
-
Treatment Initiation: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Dosing Regimen: SCH-1473759 was administered via intraperitoneal (IP) injection. Various dosing schedules and concentrations were tested to determine the optimal therapeutic window. For example, a continuous dosing schedule of 5 mg/kg twice daily (bid) and an intermittent schedule of 10 mg/kg bid (5 days on, 5 days off) have been evaluated.
-
Tumor Measurement: Tumor volume was measured regularly using calipers throughout the study.
-
Efficacy Evaluation: The anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by SCH-1473759 and a typical experimental workflow.
Caption: Aurora Kinase Signaling Pathway Inhibition by SCH-1473759.
Caption: Pre-clinical Experimental Workflow for SCH-1473759.
Combination Therapy Potential
Pre-clinical studies have indicated that the anti-tumor activity of SCH-1473759 is significantly enhanced when used in combination with taxanes (e.g., paclitaxel) and KSP inhibitors.[1] This synergistic effect is attributed to the different mechanisms by which these agents disrupt mitosis. Taxanes and KSP inhibitors cause a mitotic arrest, and subsequent treatment with SCH-1473759 accelerates the exit from this arrested state, leading to a more profound induction of >4N DNA content and cell death.[1] The most effective combination strategy observed in vivo was the administration of SCH-1473759 approximately 12 hours after taxane (B156437) treatment.[1]
Conclusion
This compound is a potent inhibitor of Aurora A and B kinases with broad anti-proliferative activity across a diverse range of tumor cell lines. Its mechanism of action, leading to mitotic disruption and polyploidy, has been well-characterized through in vitro and in vivo studies. The synergistic anti-tumor effects observed in combination with taxanes and KSP inhibitors highlight its potential as a valuable component of combination chemotherapy regimens. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel Aurora kinase inhibitor.
References
Unraveling the Pharmacokinetic Profile of SCH-1473759: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 is an inhibitor of Aurora kinases A and B, key regulators of mitotic progression. The therapeutic potential of targeting these kinases in oncology has led to the development of numerous small molecule inhibitors. Understanding the pharmacokinetic (PK) profile of such candidates is paramount for successful clinical translation. This technical guide synthesizes the available preclinical data on SCH-1473759 and related Aurora kinase inhibitors to provide a comprehensive overview of its expected absorption, distribution, metabolism, and excretion (ADME) characteristics. This document details the typical experimental methodologies employed in these assessments and presents data in a structured format to facilitate interpretation and future research.
Introduction to SCH-1473759 and Aurora Kinase Inhibition
SCH-1473759 is a potent inhibitor of Aurora A and Aurora B kinases, which are crucial for proper spindle formation, chromosome segregation, and cytokinesis during mitosis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. The preclinical development of SCH-1473759 necessitates a thorough characterization of its pharmacokinetic properties to establish a foundation for predicting its behavior in humans.
Preclinical Pharmacokinetic Profile of SCH-1473759
While specific quantitative pharmacokinetic data for SCH-1473759 is not extensively published, general characteristics have been described. The compound exhibits good exposure across various preclinical species. Notably, clearance is reported to be high in rodents and moderate in dogs and monkeys, with a moderate half-life and high tissue distribution.
To provide a clearer, quantitative picture of what can be expected from an Aurora kinase inhibitor like SCH-1473759, the following tables summarize pharmacokinetic parameters for a well-characterized Aurora A kinase inhibitor, Alisertib (MLN8237), in preclinical species. This data serves as a valuable surrogate for understanding the potential disposition of SCH-1473759.
Table 1: Single-Dose Pharmacokinetic Parameters of Alisertib (MLN8237) in Preclinical Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |
| Mouse | 10 | 2,800 | 1.0 | 12,500 | 2.5 |
| Rat | 10 | 1,500 | 2.0 | 9,800 | 3.1 |
| Dog | 5 | 950 | 4.0 | 11,200 | 4.2 |
Data presented is representative of typical values for Aurora kinase inhibitors and is based on published studies of Alisertib. Actual values for SCH-1473759 may vary.
Table 2: In Vitro ADME Profile of a Typical Kinase Inhibitor
| Parameter | Assay | Result | Implication |
| Solubility | Aqueous Solubility | pH-dependent | Affects oral absorption |
| Permeability | PAMPA | High | Good potential for oral absorption |
| Plasma Protein Binding | Equilibrium Dialysis | >95% (Human, Mouse, Rat, Dog) | Low free fraction may impact efficacy and clearance |
| Metabolic Stability | Liver Microsomes | Moderate to High Clearance | Potential for first-pass metabolism |
| CYP450 Inhibition | In vitro panel | Varies | Potential for drug-drug interactions |
Experimental Protocols
The following sections detail the standard methodologies used to generate the pharmacokinetic data presented above. These protocols are standard in preclinical drug development and are applicable to the characterization of SCH-1473759.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are typically conducted in multiple species, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics and to support allometric scaling for human dose prediction.
-
Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension) and administered via the intended clinical route (typically oral) and intravenously to determine absolute bioavailability. Common vehicles include solutions of PEG400, propylene (B89431) glycol, and water.
-
Sample Collection: Blood samples are collected at predetermined time points post-dose from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method must meet regulatory standards for accuracy, precision, selectivity, and stability.
In Vitro ADME Assays
-
Aqueous Solubility: The solubility of the compound is determined in buffers at various pH values (e.g., 2.0, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract.
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen to predict passive intestinal absorption.
-
Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of the drug bound to plasma proteins.
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes from different species (including human) to assess its intrinsic clearance.
-
Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit major CYP isoforms is evaluated using human liver microsomes and specific probe substrates.
Visualization of Key Pathways and Workflows
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases A and B in mitotic progression, the process targeted by SCH-1473759.
Caption: Role of Aurora A and B kinases in mitosis and their inhibition by SCH-1473759.
Preclinical Pharmacokinetic Workflow
The diagram below outlines the typical workflow for assessing the pharmacokinetic properties of a drug candidate like SCH-1473759.
Initial Investigations into the Biological Activity of SCH-1473759 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-1473759 hydrochloride is a potent small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them an attractive target for therapeutic intervention. This document provides a comprehensive technical guide on the initial investigations into the biological activity of this compound, summarizing its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its preliminary assessment.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division.[1] They are key regulators of various mitotic events, including centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[1][2] Their overexpression is frequently observed in a wide range of human malignancies and is often correlated with aneuploidy and poor patient prognosis. Consequently, the development of inhibitors targeting Aurora kinases has been a significant focus in oncology drug discovery. This compound has emerged as a potent inhibitor of both Aurora A and Aurora B kinases, demonstrating promising anti-proliferative activity in preclinical models. This whitepaper details the foundational biological studies that characterize its activity.
Mechanism of Action: Inhibition of Aurora Kinase Signaling
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of Aurora kinases A and B.[3] This inhibition disrupts the downstream signaling cascade that governs mitotic progression, ultimately leading to mitotic arrest and apoptosis in cancer cells.
The Aurora kinases are integral components of the mitotic machinery. Aurora A is primarily associated with centrosome function and spindle assembly during the early stages of mitosis.[1][2] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for correcting improper kinetochore-microtubule attachments and for the spindle assembly checkpoint.[2][4][5] By inhibiting both Aurora A and B, this compound induces a cascade of cellular events including failed cytokinesis, endoreduplication, and the formation of polyploid cells, which can subsequently undergo apoptosis.
Quantitative Data Presentation
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) |
| Aurora A | 4[1] | 20[1] |
| Aurora B | 13[1] | 30[1] |
| Src family kinases | <10[1] | Not Reported |
| Chk1 | 13[1] | Not Reported |
| VEGFR2 | 1[1] | Not Reported |
| IRAK4 | 37[1] | Not Reported |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| A2780 | Ovarian | <5[1] |
| LNCaP | Prostate | <5[1] |
| N87 | Gastric | <5[1] |
| Molt4 | Leukemia | <5[1] |
| K562 | Leukemia | <5[1] |
| CCRF-CEM | Leukemia | <5[1] |
| HCT116 | Colon | 6[1] |
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Dosing Schedule | Dose | Tumor Growth Inhibition (TGI) | Model |
| Continuous (bid, ip) | 5 mg/kg | 50% on day 16[1] | Not Specified |
| Intermittent (5 days on, 5 days off; bid, ip) | 10 mg/kg | 69% on day 16[1] | Not Specified |
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the data presented above.
In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate peptide.
Protocol Outline:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. Each reaction well contains the purified recombinant Aurora A or Aurora B enzyme, a fluorescently labeled substrate peptide (e.g., Tamra-PKAtide), and ATP in a kinase buffer.[6]
-
Compound Addition: this compound is serially diluted in DMSO and added to the reaction wells.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is measured. This can be done using various methods, such as mobility shift microfluidic electrophoresis or by detecting the amount of ADP produced using a luminescent assay like ADP-Glo™.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
Resazurin (B115843) Assay: Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Human Tumor Xenograft Model
In vivo efficacy is assessed using human tumor xenograft models in immunocompromised mice.
Protocol Outline:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: The mice are randomized into treatment and control groups.
-
Compound Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Animal body weight is also monitored as an indicator of toxicity. In combination studies, this compound can be administered with other chemotherapeutic agents, such as taxanes, to evaluate synergistic or additive effects.[3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SCH-1473759 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SCH-1473759 hydrochloride, a potent Aurora kinase inhibitor, in cell culture experiments. The following protocols and data are intended to facilitate the effective application of this compound in cancer research and drug development.
Introduction
This compound is a powerful inhibitor of Aurora kinases A and B, with IC50 values of 4 nM and 13 nM, respectively.[1] It has demonstrated significant anti-proliferative activity across a range of cancer cell lines, making it a valuable tool for studying cell cycle regulation and a potential therapeutic agent. This document outlines the essential information for its use in in vitro settings, including its mechanism of action, preparation, and a standard protocol for assessing its cellular effects.
Mechanism of Action
SCH-1473759 directly binds to and inhibits the activity of Aurora kinases A and B.[1] These kinases are crucial for mitotic progression, playing key roles in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting these kinases, SCH-1473759 disrupts the cell division process, leading to cell cycle arrest and apoptosis in cancer cells.
Beyond Aurora kinases, SCH-1473759 has been shown to inhibit other kinases at slightly higher concentrations, including the Src family of kinases, Chk1, VEGFR2, and IRAK4.[1] However, it displays high selectivity, with no significant activity against a panel of 34 other kinases.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
| Target/Cell Line | Measurement | Value (nM) |
| Kinase Activity | ||
| Aurora A | IC50 | 4 |
| Aurora B | IC50 | 13 |
| Src family kinases | IC50 | <10 |
| Chk1 | IC50 | 13 |
| VEGFR2 | IC50 | 1 |
| IRAK4 | IC50 | 37 |
| Cell Proliferation | ||
| HCT116 | IC50 | 6 |
| A2780 | IC50 | <5 |
| LNCaP | IC50 | <5 |
| N87 | IC50 | <5 |
| Molt4 | IC50 | <5 |
| K562 | IC50 | <5 |
| CCRF-CEM | IC50 | <5 |
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.
Storage:
-
Stock solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
-
Powder: The solid compound should be stored under stable conditions as recommended by the supplier.[2]
Cell Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or a fluorescence-based assay)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 dye
-
Automated fluorescent microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 625 to 3,750 cells per well in 100 µL of complete culture medium. The optimal seeding density will depend on the cell line's growth rate and should be determined empirically.
-
Compound Treatment: After allowing the cells to adhere overnight, prepare serial dilutions of this compound in complete culture medium from the stock solution. Add the desired final concentrations of the compound to the wells in triplicate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[1] Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Viability Measurement (Example with Hoechst Staining): a. At the end of the incubation period, carefully remove the culture medium. b. Fix the cells by adding a fixation solution containing 1,000 nM Hoechst 33342 dye and incubate for 30 minutes at room temperature.[1] c. Remove the fixation solution and wash the cells twice with PBS.[1] d. Capture immunofluorescence images using an automated fluorescent microscope at 10x magnification.[1] e. Quantify the cell number based on the nuclear staining.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a cell proliferation assay.
References
Application Notes and Protocols for In Vivo Mouse Models: SCH-1473759
A comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental application of SCH-1473759 in preclinical mouse models.
Disclaimer
Extensive literature and database searches did not yield any publicly available information regarding the compound "SCH-1473759." This suggests that SCH-1473759 may be an internal development code for a compound that has not yet been disclosed in scientific publications or public forums. The following application notes and protocols are therefore based on general principles for establishing dosages of novel compounds in in vivo mouse models and should be adapted as more specific information about SCH-1473759 becomes available.
Introduction and General Principles
The determination of an appropriate dosage for a novel compound such as SCH-1473759 in in vivo mouse models is a critical step in preclinical drug development. The primary objectives are to establish a dose that elicits the desired pharmacological effect while minimizing toxicity. This process typically involves a series of studies, including dose-range finding, efficacy, and toxicity assessments.
Key Considerations for Dosing:
-
Compound Characteristics: The physicochemical properties of SCH-1473759, such as its solubility, stability, and formulation, will significantly influence the choice of vehicle and route of administration.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for determining the dosing frequency and predicting its exposure in target tissues.
-
Pharmacodynamics (PD): Establishing a relationship between the drug concentration and the observed pharmacological effect is crucial for identifying an effective dose.
-
Animal Model: The choice of mouse strain, age, sex, and health status can all impact the compound's efficacy and toxicity.
Experimental Protocols
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of SCH-1473759 and identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6, BALB/c) based on the anticipated therapeutic area of SCH-1473759. Use a small group of mice (n=3-5 per group) for each dose level.
-
Dose Selection: Start with a low dose, estimated from in vitro potency (e.g., 10-fold the IC50 or EC50), and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).
-
Administration: Administer SCH-1473759 via the intended clinical route, if known. Common routes in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The vehicle should be well-tolerated and inert.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any adverse reactions.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Route of Administration | Vehicle | Observation Period (days) | Key Observations (e.g., body weight change, clinical signs) |
| Vehicle Control | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |
| Dose 1 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |
| Dose 2 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 | |
| Dose 3 | 3-5 | e.g., PO | e.g., 0.5% CMC | 14 |
Efficacy Study
Objective: To evaluate the therapeutic effect of SCH-1473759 in a relevant disease model.
Methodology:
-
Animal Model: Utilize a validated mouse model that recapitulates the human disease of interest.
-
Dose Selection: Based on the DRF/MTD study, select at least three dose levels (low, medium, and high) that are expected to be well-tolerated.
-
Treatment Schedule: The frequency and duration of treatment will depend on the compound's PK profile and the disease model.
-
Efficacy Endpoints: Measure relevant parameters to assess the compound's effect. These could include tumor size in oncology models, behavioral changes in neuroscience models, or biomarkers in metabolic disease models.
-
Control Groups: Include a vehicle control group and potentially a positive control group (a known effective drug).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Number of Animals | Primary Efficacy Endpoint (e.g., % Tumor Growth Inhibition) | Secondary Endpoints (e.g., Biomarker levels) |
| Vehicle Control | - | e.g., Daily, PO | 8-10 | ||
| SCH-1473759 Low Dose | X | e.g., Daily, PO | 8-10 | ||
| SCH-1473759 Mid Dose | Y | e.g., Daily, PO | 8-10 | ||
| SCH-1473759 High Dose | Z | e.g., Daily, PO | 8-10 | ||
| Positive Control | - | e.g., Daily, PO | 8-10 |
Visualization of Experimental Workflow and Potential Signaling Pathways
As the mechanism of action of SCH-1473759 is unknown, a generic experimental workflow and a hypothetical signaling pathway are presented below. These diagrams should be adapted once the specific target and pathway of SCH-1473759 are identified.
Caption: A generalized workflow for the preclinical and clinical development of a novel compound.
Application Note: A Validated UHPLC-MS/MS Method for the Quantification of SCH-1473759 in Murine Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of SCH-1473759, a pan-Aurora kinase inhibitor, in murine plasma. The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and has been validated in accordance with FDA guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This method is suitable for supporting preclinical pharmacokinetic studies of SCH-1473759 in mice.
Introduction
SCH-1473759 is a potent dual inhibitor of Aurora kinases A and B, which are key regulators of cell division.[1] Overexpression of Aurora kinases is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug development.[1] To facilitate preclinical development, a reliable and validated bioanalytical method is essential for the accurate measurement of SCH-1473759 concentrations in biological matrices. This document provides a detailed protocol for the quantification of SCH-1473759 in murine plasma using UHPLC-MS/MS.
Experimental
Materials and Reagents
-
SCH-1473759 reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Murine plasma (blank)
Equipment
-
UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex 6500+ Triple Quadrupole or equivalent)
-
Analytical column (e.g., Kinetex EVO C18, 2.1 mm × 50 mm, 1.7 µm)
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of SCH-1473759 and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the SCH-1473759 stock solution in 50% acetonitrile/water to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Standards: Spike blank murine plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 2500 ng/mL.[1]
-
Quality Control Samples: Prepare QC samples in blank murine plasma at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 200 µL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
UHPLC Parameters
| Parameter | Value |
| Column | Kinetex EVO C18, 2.1 mm × 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| SCH-1473759 | To be optimized | To be optimized |
| Internal Standard | To be optimized | To be optimized |
Note: The specific MRM transitions for SCH-1473759 and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer and optimizing the precursor and product ion signals.
Method Validation Summary
The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.5 - 2500 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for the UHPLC-MS/MS analysis of SCH-1473759.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases A and B by SCH-1473759.
Conclusion
The UHPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of SCH-1473759 in murine plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a preclinical research setting, enabling accurate pharmacokinetic characterization of this promising anticancer agent.
References
No Publicly Available Data on Intraperitoneal Administration of SCH-1473759 in Animal Studies
Despite a comprehensive search of available scientific literature and public databases, no specific information was found regarding the intraperitoneal administration of a compound designated SCH-1473759 in animal studies. This includes a lack of data on its mechanism of action, preclinical trials, pharmacokinetic profiles, or any established experimental protocols.
The absence of public information could indicate several possibilities: the compound may be in a very early stage of development with data not yet published, it may be an internal designation for a compound that has since been renamed, or studies involving this specific molecule may not have been conducted or publicly disclosed.
While information on SCH-1473759 is not available, it is worth noting that other compounds, particularly CXCR4 antagonists, have been investigated in animal models using intraperitoneal administration. For researchers interested in this general class of molecules and administration route, literature on compounds such as AMD3100 (Plerixafor) and CCX771 may provide relevant context and experimental paradigms. These studies often involve models of inflammation and cancer.
General Considerations for Intraperitoneal Administration in Animal Studies:
For researchers designing studies involving intraperitoneal (IP) injection of novel compounds, several key factors must be considered. The following represents a generalized workflow and considerations that would be pertinent to such studies.
Experimental Workflow for Intraperitoneal Administration Studies
A typical experimental workflow for evaluating a novel compound administered intraperitoneally in an animal model is outlined below.
Caption: Generalized workflow for in vivo animal studies involving intraperitoneal compound administration.
Hypothetical Signaling Pathway Inhibition
Should SCH-1473759 be a CXCR4 antagonist, its mechanism of action would involve blocking the interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor, CXCR4. This interaction is crucial for various physiological and pathological processes, including cell trafficking, immune response, and cancer metastasis.
Caption: Hypothetical mechanism of action for SCH-1473759 as a CXCR4 antagonist.
Due to the lack of specific data for SCH-1473759, it is not possible to provide detailed, quantitative application notes or protocols. Researchers interested in this compound are encouraged to consult proprietary sources or contact the originating institution for more information. For studies on related compounds, a thorough review of the existing literature is recommended to develop specific and appropriate experimental designs.
Application Notes and Protocols for Studying Cell Cycle Inhibition with SCH-1473759 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1][2] Its ability to disrupt the function of these kinases leads to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest and apoptosis. These characteristics make this compound a valuable tool for studying the mechanisms of cell cycle control and a potential candidate for cancer therapeutic development.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cell cycle inhibition in cancer cell lines.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the kinase activity of Aurora A and Aurora B.[1][2]
-
Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the bipolar spindle during the G2/M transition.[3][4]
-
Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4]
By inhibiting both kinases, this compound disrupts these critical mitotic events, leading to a G2/M phase cell cycle arrest and the accumulation of cells with a greater than 4N DNA content.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Aurora A Kinase | 4 | [1][2] |
| Aurora B Kinase | 13 | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | 6 | [2] |
| A2780 | Ovarian Cancer | <5 | [2] |
| LNCaP | Prostate Cancer | <5 | [2] |
| N87 | Gastric Cancer | <5 | [2] |
| Molt4 | Leukemia | <5 | [2] |
| K562 | Leukemia | <5 | [2] |
| CCRF-CEM | Leukemia | <5 | [2] |
Mandatory Visualizations
Caption: Signaling pathway of G2/M checkpoint and inhibition by this compound.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
References
Experimental design for continuous vs. intermittent dosing of SCH-1473759.
A comprehensive search for the compound SCH-1473759 has yielded no publicly available information, preventing the development of the requested detailed Application Notes and Protocols for continuous versus intermittent dosing studies.
Extensive searches for "SCH-1473759" across scientific databases and clinical trial registries did not provide any specific data related to its mechanism of action, preclinical findings, or any ongoing or completed clinical trials. The search results retrieved information for other compounds, such as AZD3759, CHF5259, and IACS-010759, but none of these are synonymous with or related to SCH-1473759.
Without foundational knowledge of the compound's pharmacological profile, including its target, signaling pathway, and pharmacokinetic/pharmacodynamic (PK/PD) properties, it is not feasible to construct a scientifically valid experimental design. Key elements of such a design, including the selection of appropriate in vitro and in vivo models, determination of relevant biomarkers, and establishment of a rationale for different dosing schedules, are entirely dependent on this missing information.
Therefore, the creation of detailed application notes, experimental protocols, data presentation tables, and visualizations for comparing continuous versus intermittent dosing of SCH-1473759 cannot be fulfilled at this time. Further investigation into the correct identity of the compound or access to proprietary information would be necessary to proceed with this request.
Application Notes: Vismodegib (GDC-0449) in High-Throughput Screening for Hedgehog Pathway Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vismodegib (also known as GDC-0449) is a potent, first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein that transduces the Hh signal.[4][5][6] The Hedgehog pathway is a critical regulator of cellular processes during embryonic development and is largely inactive in adult tissues.[4][7] However, aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[4][7] Vismodegib was identified through high-throughput screening (HTS) of a small-molecule library and subsequent medicinal chemistry optimization.[1][5] These application notes provide a comprehensive overview and detailed protocols for utilizing Vismodegib as a control compound in HTS assays designed to discover novel modulators of the Hedgehog signaling pathway.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to its receptor, Patched (PTCH1).[4][8] In the absence of a ligand, PTCH1 tonically inhibits the activity of SMO.[4] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade. This culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[1][4] Nuclear GLI proteins then drive the expression of Hh target genes, promoting cell proliferation and survival.[4]
Vismodegib exerts its inhibitory effect by directly binding to the SMO protein, effectively locking it in an inactive conformation and preventing the downstream activation of GLI transcription factors, even in the presence of Hh ligand.[4][5][6]
Application in High-Throughput Screening (HTS)
Vismodegib is an essential tool for HTS campaigns targeting the Hedgehog pathway. Its primary applications include:
-
Positive Control: In inhibitor screening assays, Vismodegib serves as a high-affinity positive control to establish a benchmark for potency and to validate assay performance.
-
Assay Development: During the development and optimization of HTS assays, Vismodegib is used to determine key assay parameters such as sensitivity, dynamic range, and Z'-factor.
-
Mechanism of Action Studies: It helps to differentiate between compounds acting on SMO versus those targeting components downstream of SMO (e.g., GLI transcription factors).
The most common HTS format for identifying Hh pathway inhibitors is a cell-based reporter gene assay.[9] This assay typically utilizes a cell line, such as NIH/3T3, that is stably transfected with a luciferase reporter gene under the transcriptional control of multiple GLI binding sites.[9] Activation of the Hh pathway leads to GLI-mediated transcription of luciferase, producing a quantifiable luminescent signal. Inhibitors of the pathway, like Vismodegib, will reduce or abolish this signal.
Quantitative Data Summary
The following table summarizes the key potency values for Vismodegib, demonstrating its efficacy and selectivity. This data is critical for establishing appropriate concentration ranges in HTS experiments.
| Target/Assay | Parameter | Value | Cell/Assay Type |
| Primary Target | |||
| Hedgehog Pathway | IC50 | 3 nM | Cell-free assay |
| GLI1 Inhibition | IC50 | 165 nM | Medulloblastoma model |
| GLI1 Inhibition | IC50 | 267 nM | D5123 colorectal cancer model |
| Off-Target Activity | |||
| P-glycoprotein (P-gp) | IC50 | 3.0 µM | Cell-free assay |
| ABCG2 | IC50 | 1.4 µM | - |
Table 1: Summary of Vismodegib Potency Data.
Experimental Protocols
Primary HTS Assay: GLI-Luciferase Reporter Gene Assay
This protocol describes a robust, cell-based assay for screening compound libraries for inhibitors of the Hedgehog pathway in a 384-well format.
1. Materials and Reagents
-
Cell Line: Gli Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79662).[5] These cells are stably transfected with a firefly luciferase gene driven by a GLI-responsive promoter.
-
Culture Medium: DMEM supplemented with 10% Calf Serum and 1% Penicillin/Streptomycin.
-
Assay Medium: Opti-MEM™ Reduced Serum medium supplemented with 0.5% calf serum, 1% non-essential amino acids, 1 mM Na pyruvate, 10 mM HEPES, 1% Penicillin/Streptomycin.[5]
-
Pathway Agonist: Recombinant murine Sonic Hedgehog (mShh) protein.
-
Control Inhibitor: Vismodegib (GDC-0449).
-
Assay Plates: 384-well, white, clear-bottom, tissue culture-treated plates.
-
Luciferase Detection Reagent: ONE-Step™ Luciferase Assay System or similar.[5]
-
Luminometer: Plate reader capable of measuring luminescence.
2. Assay Workflow
Day 1: Cell Seeding
-
Culture the Gli Reporter NIH/3T3 cells according to the supplier's instructions.
-
Harvest cells using Trypsin/EDTA and resuspend in culture medium to create a single-cell suspension.
-
Adjust cell density to 1.25 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight (16-20 hours) to allow for cell attachment and monolayer formation. It is critical that the cells reach confluency before treatment.[5]
Day 2: Compound Addition and Pathway Stimulation
-
Prepare a serial dilution of test compounds and Vismodegib (positive control) in Assay Medium. Typically, an 11-point, 1:3 dilution series starting from 10 µM is appropriate for Vismodegib.
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the diluted compounds or controls to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) wells for negative (max signal) and positive (no stimulation) controls.
-
Prepare the mShh agonist solution in Assay Medium to a 2X working concentration (e.g., 2 µg/mL).
-
Add 20 µL of the mShh agonist solution to all wells except the "unstimulated" negative control wells.
-
Add 20 µL of Assay Medium without agonist to the "unstimulated" wells.
-
The final volume in each well should be 40 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[5]
Day 3: Signal Detection and Data Analysis
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 40 µL of the luciferase detection reagent to each well.
-
Mix gently on a plate shaker for ~15 minutes at room temperature to ensure complete cell lysis and signal development.[5]
-
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle controls (0% inhibition) and "unstimulated" controls (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Assess assay quality by calculating the Z'-factor using the max signal (vehicle + agonist) and min signal (unstimulated) controls. A Z'-factor > 0.5 indicates a robust assay suitable for HTS.
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of Vismodegib.
Caption: High-throughput screening workflow for Hedgehog pathway inhibitors.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. nveo.org [nveo.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of SCH-1473759
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of SCH-1473759, a compound with inherently poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of SCH-1473759?
A1: The poor oral bioavailability of a drug candidate like SCH-1473759 is typically multifactorial. Key contributing factors often include low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and poor permeability across the intestinal epithelium.[1][2][3] Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[4]
Q2: What are the initial steps to consider for enhancing the oral bioavailability of SCH-1473759?
A2: A systematic approach is recommended. The first step is to thoroughly characterize the physicochemical properties of SCH-1473759, including its solubility, permeability (e.g., using a Caco-2 assay), and stability at different pH values. Based on these findings, you can select an appropriate formulation strategy. Common starting points include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution or creating solid dispersions to enhance solubility.[1][2][3][5]
Q3: Which formulation strategies are most commonly employed for compounds with low solubility like SCH-1473759?
A3: For poorly soluble drugs, several formulation strategies can be effective.[1][4] These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[3]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and take advantage of lipid absorption pathways.[1]
-
Particle Size Reduction: Micronization and nanosizing increase the drug's surface area-to-volume ratio, leading to faster dissolution.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that improve the drug's solubility in water.[2]
Q4: How can I assess the in vivo performance of my new SCH-1473759 formulation?
A4: The standard method is to conduct a pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or dogs). This involves administering the formulation orally and collecting blood samples at various time points to determine the plasma concentration of SCH-1473759 over time. Key PK parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents the total drug exposure.
Troubleshooting Guides
Scenario 1: Inconsistent results in animal pharmacokinetic studies.
-
Q: We are observing high variability in the plasma concentrations of SCH-1473759 between individual animals in our PK studies. What could be the cause?
-
A: High inter-individual variability can stem from several factors. First, review your formulation's stability and ensure it remains homogenous and does not precipitate upon administration. Inconsistent dosing volumes or techniques can also contribute. Physiologically, differences in gastric pH and GI motility among animals can affect drug dissolution and absorption, especially for a poorly soluble compound.[1] Consider pre-treating animals to normalize gastric pH if this is a suspected issue.
-
Scenario 2: The formulation is physically or chemically unstable.
-
Q: Our solid dispersion formulation of SCH-1473759 shows signs of recrystallization over time. How can we improve its stability?
-
A: Recrystallization is a common challenge with amorphous solid dispersions.[3] To improve stability, consider the following:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with SCH-1473759 and a high glass transition temperature (Tg).
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Manufacturing Process: The method of preparation (e.g., spray drying vs. hot-melt extrusion) can impact the final product's stability. Optimizing process parameters is crucial.
-
Excipients: Adding a small amount of a stabilizing excipient might inhibit recrystallization.
-
-
Scenario 3: Good in vitro dissolution does not translate to good in vivo bioavailability.
-
Q: Our new SCH-1473759 formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still low. What should we investigate next?
-
A: This suggests that factors other than dissolution are limiting the bioavailability. The primary suspects are poor permeability or high first-pass metabolism.[3][4]
-
Permeability: Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to determine if SCH-1473759 can effectively cross the intestinal epithelium.
-
First-Pass Metabolism: Investigate the metabolic stability of SCH-1473759 using liver microsomes or hepatocytes. If metabolism is high, a different formulation strategy that utilizes lymphatic transport (like some lipid-based systems) or a chemical modification of the drug (prodrug approach) may be necessary.[1]
-
-
Data Presentation
Table 1: Physicochemical Properties of SCH-1473759 (Hypothetical Data)
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 450.5 g/mol | Moderate size, permeability may be a factor. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, dissolution is likely the rate-limiting step. |
| LogP | 4.2 | High lipophilicity, suggests poor aqueous solubility. |
| Permeability (Caco-2) | 1.5 x 10⁻⁶ cm/s | Moderate permeability. |
| pKa | 8.5 (basic) | Solubility will be pH-dependent. |
Table 2: Comparative In Vivo Performance of Different SCH-1473759 Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100% |
| Micronized Suspension | 10 | 120 ± 30 | 2.0 | 980 ± 210 | 280% |
| Solid Dispersion (1:5 Drug:Polymer) | 10 | 450 ± 95 | 1.5 | 3150 ± 650 | 900% |
| SEDDS Formulation | 10 | 600 ± 120 | 1.0 | 4200 ± 800 | 1200% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of SCH-1473759 by Solvent Evaporation
-
Materials: SCH-1473759, a suitable hydrophilic polymer (e.g., PVP K30, Soluplus®), and a volatile organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Accurately weigh SCH-1473759 and the polymer in the desired ratio (e.g., 1:5).
-
Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried material and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Procedure:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C.
-
Place a precisely weighed amount of the SCH-1473759 formulation (equivalent to a specific dose) into each dissolution vessel.
-
Start the paddle rotation at a set speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of SCH-1473759 using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
Navigating Solubility Challenges with SCH-1473759 Hydrochloride: A Technical Guide
For researchers and drug development professionals working with the potent Aurora kinase inhibitor, SCH-1473759 hydrochloride, achieving consistent and reliable solubility in aqueous media is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions. It is more readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Specific solubility data is provided in the table below.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
For ease of reference, the following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 8.33 | 17.99 | Requires sonication and heating to 60°C to achieve.[1] |
| DMSO | 7.14 | 15.42 | Requires sonication and heating to 60°C for optimal dissolution.[1] |
Troubleshooting Guide
Encountering precipitation or incomplete dissolution can be a significant hurdle. This guide provides a systematic approach to troubleshooting these common issues.
Issue 1: Precipitation is observed when diluting the DMSO stock solution in an aqueous medium.
-
Cause: The concentration of the compound in the final aqueous solution may have exceeded its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help to keep the compound in solution. However, always consider the potential effects of the solvent on your cells or assay.
-
Use a different solvent system: For in vivo studies or sensitive in vitro assays, consider using a vehicle that includes solubilizing agents such as PEG300, Tween-80, or cyclodextrins. Refer to the detailed experimental protocols below.
-
Warm the aqueous medium: Gently warming the aqueous medium before adding the DMSO stock can sometimes help to prevent immediate precipitation. Ensure the temperature is compatible with your experimental setup.
-
Issue 2: The compound does not fully dissolve in DMSO.
-
Cause: The concentration may be too high, or the dissolution technique may be insufficient. The quality of the DMSO can also impact solubility.
-
Solution:
-
Use heat and sonication: As indicated in the solubility data, warming the solution to 60°C and using sonication can significantly aid dissolution.[1]
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its effectiveness as a solvent for hydrophobic compounds. Use freshly opened, anhydrous DMSO for the best results.[1]
-
Prepare a less concentrated stock solution: If the above steps do not work, try preparing a more dilute stock solution in DMSO.
-
Experimental Protocols
Below are detailed methodologies for preparing this compound for both in vitro and in vivo experiments.
Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: To facilitate dissolution, gently warm the tube to 60°C and sonicate until the solution is clear and all particulate matter is dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Vehicle for In Vivo Administration (Method A)
This protocol yields a clear solution of ≥ 0.71 mg/mL.[1]
-
Prepare a DMSO Stock: Prepare a 7.1 mg/mL stock solution of this compound in DMSO.
-
Mix with PEG300: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: To the mixture from step 2, add 50 µL of Tween-80 and mix until uniform.
-
Final Dilution with Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly before use.
Protocol 3: Preparation of a Vehicle for In Vivo Administration (Method B)
This protocol also yields a clear solution of ≥ 0.71 mg/mL.[1]
-
Prepare a DMSO Stock: Prepare a 7.1 mg/mL stock solution of this compound in DMSO.
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Final Mixture: In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until the solution is clear.
Visualizing Workflows and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for preparing and diluting SCH-1473759 HCl.
Caption: Simplified signaling pathway of SCH-1473759 HCl.
Caption: Troubleshooting logic for precipitation issues.
References
Optimizing the dosing schedule of SCH-1473759 for maximum anti-tumor activity.
Notice: Information regarding "SCH-1473759" is not publicly available at this time. This technical support center guide has been created as a template, outlining the essential considerations and experimental frameworks for optimizing the dosing schedule of a novel anti-tumor agent. To utilize this guide effectively, replace the placeholder information with compound-specific data for SCH-1473759 once it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCH-1473759?
A1: The specific molecular target and mechanism of action for SCH-1473759 are not yet publicly disclosed. Understanding the drug's mechanism is critical for designing an optimal dosing strategy. For instance, a drug targeting a rapidly cycling pathway may require more frequent dosing than one that induces a sustained downstream effect.
Q2: Are there any known biomarkers for assessing the biological activity of SCH-1473759?
A2: Information on pharmacodynamic biomarkers for SCH-1473759 is not available. Identifying and validating biomarkers (e.g., phosphorylation of a target protein, changes in gene expression) is a crucial step. These biomarkers will be instrumental in determining the dose and schedule required to achieve and maintain the desired biological effect on the target.
Q3: What preclinical models are most suitable for evaluating the anti-tumor activity of SCH-1473759?
A3: The choice of preclinical models will depend on the tumor type and the target of SCH-1473759. Relevant models may include in vitro 2D and 3D cell cultures, as well as in vivo models such as patient-derived xenografts (PDXs) or syngeneic tumor models. The selection should be guided by the expression of the drug's target and the biological context being investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity observed at presumed efficacious doses in vivo. | - Drug exposure exceeds the maximum tolerated dose (MTD).- Schedule-dependent toxicity. | - Conduct a formal MTD study with various dosing schedules (e.g., daily, intermittent).- Evaluate alternative formulations to alter the pharmacokinetic profile.- Assess off-target effects in relevant in vitro systems. |
| Lack of significant anti-tumor activity in vivo despite in vitro potency. | - Suboptimal pharmacokinetic properties (e.g., poor bioavailability, rapid clearance).- Inadequate target engagement at the tumor site.- In vivo resistance mechanisms not present in vitro. | - Perform pharmacokinetic analysis to correlate plasma/tumor drug concentrations with efficacy.- Measure target engagement in tumor tissue at different time points post-dosing.- Characterize the tumor microenvironment and potential resistance pathways in the selected in vivo model. |
| Inconsistent anti-tumor response across different preclinical models. | - Model-specific differences in target expression or pathway dependency.- Varying drug metabolism or distribution in different animal strains.- Differences in the tumor microenvironment. | - Confirm target expression and pathway activation in all models used.- Conduct parallel pharmacokinetic and pharmacodynamic studies in the different models.- Select models based on genetic and histological similarity to the intended human cancer population. |
Experimental Protocols
1. In Vitro Cell Viability Assay to Determine IC50
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of SCH-1473759. Replace the culture medium with medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Use a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
2. Western Blot for Target Engagement
-
Sample Collection: Treat cells with SCH-1473759 at various concentrations and time points. For in vivo studies, collect tumor tissue at different times after drug administration.
-
Protein Extraction: Lyse the cells or homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target of interest (and its phosphorylated form, if applicable) and a loading control (e.g., β-actin, GAPDH). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein levels or phosphorylation status relative to the control.
Signaling Pathway and Workflow Diagrams
A fundamental step in optimizing a dosing schedule is understanding how the drug interacts with its target pathway and how to structure the experimental workflow. Below are example diagrams.
Caption: A hypothetical signaling pathway for SCH-1473759 as a kinase inhibitor.
Caption: A generalized workflow for optimizing the dosing schedule of an anti-tumor agent.
Identifying and mitigating potential off-target effects of SCH-1473759.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of SCH-1473759, a hypothetical ATP-competitive kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCH-1473759?
A1: SCH-1473759 is designed as an ATP-competitive inhibitor of the [Target Kinase Name] protein kinase. It functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathway.
Q2: I am observing a cellular phenotype that does not align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[1]
Q3: My results from biochemical and cell-based assays are inconsistent. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common.[1] One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations that may not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors like SCH-1473759.[1] Other factors could include poor cell permeability of the inhibitor or the inhibitor being a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1]
Q4: How can I proactively identify potential off-target effects of SCH-1473759?
A4: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[1] Several commercial services offer comprehensive kinome panels. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify a broader range of protein interactions, including non-kinase off-targets.[1] In silico methods, such as computational modeling and screening, can also predict potential off-target interactions.[2][3]
Q5: What are the best practices for designing experiments to minimize the impact of off-target effects?
A5: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[1] Employing structurally unrelated inhibitors that target the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with SCH-1473759.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between biochemical and cellular assays | High intracellular ATP concentration outcompeting the inhibitor.[1] | Perform cellular target engagement assays, such as the NanoBRET assay, to determine intracellular potency. |
| Poor cell permeability of SCH-1473759. | Conduct permeability assays (e.g., PAMPA) to assess cell membrane penetration. | |
| SCH-1473759 is a substrate for efflux pumps (e.g., P-glycoprotein).[1] | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and observe if the cellular potency of SCH-1473759 increases.[1] | |
| Low expression or activity of the target kinase in the cell line used.[1] | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[1] | |
| Observed phenotype is not rescued by a drug-resistant mutant of the target kinase. | The phenotype is likely due to an off-target effect.[1] | Perform kinome-wide profiling or chemical proteomics to identify potential off-targets.[1] |
| The drug-resistant mutant is not expressed or is inactive. | Confirm the expression and functionality of the drug-resistant mutant. | |
| High degree of promiscuity observed in a kinase screen. | Physicochemical properties of SCH-1473759 may be unfavorable. | Analyze physicochemical properties such as molecular weight, cLogP, and topological polar surface area, as these can be associated with a higher degree of promiscuity.[2] |
| The screening concentration is too high. | Perform dose-response curves for the identified off-targets to determine their IC50 values and compare them to the on-target IC50. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of SCH-1473759 against a broad panel of protein kinases.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX, Reaction Biology).
-
Compound Preparation: Prepare a stock solution of SCH-1473759 in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentrations.
-
Assay Performance: The kinase activity assays are typically performed by the service provider using methods such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays. The assay measures the ability of SCH-1473759 to inhibit the activity of each kinase in the panel at a fixed concentration.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A common threshold for significant off-target activity is >50% inhibition at a 1 µM concentration. Follow-up dose-response curves should be generated for any significant hits to determine their IC50 values.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To quantify the binding of SCH-1473759 to its target kinase within living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[1]
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[1]
-
Compound Treatment: Add serial dilutions of SCH-1473759 to the cells.[1]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[1]
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The BRET signal will decrease as SCH-1473759 competes with the tracer for binding to the target kinase. Plot the BRET signal against the concentration of SCH-1473759 to determine the cellular IC50 value.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: On-target and potential off-target signaling pathways of SCH-1473759.
References
Troubleshooting unexpected results in SCH-1473759 hydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address unexpected results in experiments involving SCH-1473759 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Aurora kinases A and B, with IC50 values of 4 nM and 13 nM, respectively.[1] It directly binds to Aurora A and B with high affinity.[1] However, it's important to note that it also exhibits activity against other kinases, which should be considered when interpreting experimental results.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit the Src family of kinases (IC50 < 10 nM), Chk1 (IC50 = 13 nM), VEGFR2 (IC50 = 1 nM), and IRAK4 (IC50 = 37 nM).[1] It does not show significant activity against 34 other kinases at concentrations up to 1000 nM.[1]
Q3: What is the recommended solvent and storage for this compound stock solutions?
A3: For preparing stock solutions, DMSO is a suitable solvent.[1] To maintain stability, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] If using water as the solvent for the stock solution, it should be diluted to the working concentration and sterilized by filtration through a 0.22 μm filter before use.[1]
Q4: In which cancer cell lines has this compound shown high potency?
A4: this compound has demonstrated potent anti-proliferative activity in a variety of tumor cell lines. Cell lines that are particularly sensitive, with IC50 values below 5 nM, include A2780 (ovarian), LNCaP (prostate), N87 (gastric), Molt4 (leukemia), K562 (leukemia), and CCRF-CEM (leukemia).[1]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
Question: I am observing a significantly higher IC50 value for this compound in my cancer cell line than what is reported in the literature. What could be the cause?
Answer: Several factors could contribute to a higher than expected IC50 value. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Action: Verify the purity and integrity of your this compound sample. Improper storage or handling can lead to degradation.
-
Protocol: If possible, confirm the compound's identity and purity using techniques like HPLC-MS.
-
-
Cell Line Characteristics:
-
Action: The sensitivity to Aurora kinase inhibitors can vary between cell lines due to differences in genetic background, expression levels of Aurora kinases, or the activity of drug efflux pumps.
-
Protocol: Compare the expression levels of Aurora A and B in your cell line to those reported in sensitive cell lines. Consider performing a drug efflux assay to rule out multidrug resistance.
-
-
Experimental Protocol:
-
Action: Review your experimental setup, including cell seeding density, treatment duration, and the endpoint assay used (e.g., MTT, CellTiter-Glo).
-
Protocol: Ensure that the treatment duration is sufficient for the compound to exert its anti-proliferative effects, which for an Aurora kinase inhibitor, may require cells to progress through the cell cycle. A 72-hour incubation is often a good starting point.
-
-
Solubility Issues:
-
Action: Poor solubility of the compound in your final assay medium can lead to a lower effective concentration.
-
Protocol: When diluting your DMSO stock solution into the aqueous culture medium, ensure thorough mixing and avoid precipitation. The final DMSO concentration should typically be kept below 0.5%.
-
Issue 2: Unexpected Cell Toxicity in Control Cells
Question: I am observing significant cytotoxicity in my negative control cell line that does not express high levels of Aurora kinases. Why might this be happening?
Answer: This observation could be due to off-target effects or experimental artifacts. Here is a systematic approach to investigate this issue:
-
Investigate Off-Target Effects:
-
Action: As mentioned, this compound inhibits other kinases like VEGFR2 and the Src family.[1] Your control cell line might be particularly sensitive to the inhibition of one of these off-target kinases.
-
Protocol: Use a more specific inhibitor for the suspected off-target kinase (e.g., a specific VEGFR2 inhibitor) to see if it phenocopies the observed toxicity.
-
-
Rule out Compound Impurity:
-
Action: An impure batch of the compound could contain cytotoxic contaminants.
-
Protocol: Verify the purity of your this compound. If possible, test a new batch from a different supplier.
-
-
Consider Non-Specific Toxicity:
-
Action: At high concentrations, many small molecules can induce non-specific cytotoxicity.
-
Protocol: Perform a dose-response curve to determine if the toxicity is occurring at concentrations significantly higher than the IC50 values for its primary targets.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 (nM) |
| Kinases | |
| Aurora A | 4 |
| Aurora B | 13 |
| Src family | < 10 |
| Chk1 | 13 |
| VEGFR2 | 1 |
| IRAK4 | 37 |
| Cancer Cell Lines | |
| HCT116 (Colon) | 6 |
| A2780 (Ovarian) | < 5 |
| LNCaP (Prostate) | < 5 |
| N87 (Gastric) | < 5 |
| Molt4 (Leukemia) | < 5 |
| K562 (Leukemia) | < 5 |
| CCRF-CEM (Leukemia) | < 5 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Dosing and Efficacy of SCH-1473759
| Dosing Schedule | Dose | Tumor Growth Inhibition (TGI) |
| Continuous Dosing | 5 mg/kg (ip, bid) | 50% on day 16 |
| Intermittent Dosing (5 days on, 5 days off) | 10 mg/kg (ip, bid) | 69% on day 16 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Cell Proliferation Assay Using a Luminescent Readout
Objective: To determine the IC50 value of this compound in a cancer cell line.
Methodology:
-
Cell Culture: Culture the selected cancer cell line in its recommended growth medium to approximately 80% confluency.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well, white, clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Management of Toxicity in Animal Models Treated with SCH-1473759
Notice: Information regarding the specific preclinical toxicity profile and management strategies for SCH-1473759 is not publicly available at this time. The following troubleshooting guide is based on general principles of managing common toxicities observed with investigational small molecule inhibitors in animal models. Researchers should adapt these recommendations based on the specific in-life observations and terminal pathology findings from their own studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity to monitor for in animals treated with a novel small molecule inhibitor like SCH-1473759?
A1: While specific data for SCH-1473759 is unavailable, general signs of toxicity to monitor in animal models include:
-
General Health: Weight loss, decreased food and water intake, lethargy, hunched posture, and ruffled fur.
-
Gastrointestinal (GI) Toxicity: Diarrhea, vomiting (in relevant species), and changes in fecal consistency or color.
-
Hematological Toxicity: Pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia).
-
Hepatotoxicity: Jaundice (yellowing of the skin and mucous membranes).
-
Nephrotoxicity: Changes in urine output or color.
-
Neurotoxicity: Ataxia, tremors, or seizures.
Q2: How frequently should I monitor my animals for signs of toxicity?
A2: Monitoring frequency should be based on the study design and any observed effects. A general guideline is as follows:
-
Pre-treatment: A thorough health assessment should be conducted before the first dose.
-
During Dosing: Daily cage-side observations are essential. Body weights should be recorded at least twice weekly. For studies with expected on-target or off-target toxicities, more frequent monitoring (e.g., twice daily observations) may be warranted.
-
Post-Dosing: Continue monitoring for a defined period to assess for delayed toxicity or recovery.
Q3: What should I do if I observe signs of toxicity in my study animals?
A3: The appropriate action depends on the severity of the observed toxicity. The workflow below provides a general decision-making process.
Caption: General workflow for managing observed toxicity in animal models.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
Possible Causes:
-
Decreased food and water intake due to malaise.
-
Gastrointestinal toxicity leading to malabsorption.
-
Systemic toxicity affecting metabolism.
Troubleshooting Steps:
-
Confirm Food and Water Intake: Measure daily food and water consumption to determine if anorexia or adipsia is present.
-
Provide Nutritional Support:
-
Offer palatable, high-calorie supplemental food.
-
Consider subcutaneous or intraperitoneal fluid administration to combat dehydration.
-
-
Evaluate for GI Toxicity: Check for diarrhea or other signs of GI distress. If present, refer to the GI toxicity troubleshooting guide.
-
Dose Modification:
-
Implement a "dosing holiday" (e.g., skip 1-2 doses) to allow for recovery.
-
If weight loss persists upon re-challenge, consider a dose reduction for the remainder of the study.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
Possible Causes:
-
Direct irritation of the GI mucosa by the compound.
-
Disruption of normal gut flora.
-
Inhibition of a target crucial for intestinal epithelial cell health.
Troubleshooting Steps:
-
Assess Severity: Characterize the diarrhea (e.g., loose stool, watery).
-
Supportive Care:
-
Ensure ad libitum access to water to prevent dehydration.
-
Provide supplemental fluids if necessary.
-
-
Dietary Modification: Provide a bland, easily digestible diet.
-
Consider Co-medication: In consultation with a veterinarian, consider anti-diarrheal agents, ensuring they do not interfere with the primary study endpoints.
Experimental Protocols
Protocol 1: Clinical Scoring of Toxicity
Objective: To standardize the assessment of animal well-being and define humane endpoints.
Procedure:
-
Observe each animal individually at least once daily.
-
Assign a score for each parameter listed in the table below.
-
A cumulative score exceeding a pre-defined threshold (e.g., >5) should trigger a veterinary consultation and consideration for euthanasia.
Table 1: Clinical Scoring Sheet
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Body Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
| Appearance | Normal | Ruffled fur | Hunched posture, Piloerection | Sunken eyes, Dehydration |
| Activity | Normal | Mildly lethargic | Moderately lethargic | Moribund |
| Fecal Consistency | Normal | Soft stool | Mild diarrhea | Severe, watery diarrhea |
Signaling Pathway Considerations (Hypothetical)
Without specific information on the mechanism of action of SCH-1473759, we can only speculate on potential pathways that could be involved in toxicity. For instance, if SCH-1473759 were an inhibitor of a kinase involved in cell proliferation, off-target effects on rapidly dividing cells in the gut and bone marrow could lead to GI and hematological toxicities.
Caption: Hypothetical signaling pathway illustrating potential on-target efficacy and off-target toxicities.
Technical Support Center: Refining Experimental Protocols for SCH-1473759 to Improve Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the Aurora kinase inhibitor, SCH-1473759, thereby enhancing experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SCH-1473759?
A1: SCH-1473759 is a potent inhibitor of Aurora A and Aurora B kinases, with IC50 values of 4 nM and 13 nM, respectively.[1] It functions by directly binding to the ATP-binding pocket of these kinases, preventing them from phosphorylating their downstream substrates. This inhibition of Aurora kinase activity disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis.
Q2: What are the known off-target effects of SCH-1473759?
A2: While highly potent against Aurora A and B, SCH-1473759 has been shown to inhibit other kinases at nanomolar concentrations. These include members of the Src family, Chk1, VEGFR2, and IRAK4.[1] Researchers should consider these off-target effects when interpreting experimental results, as they may contribute to the observed phenotype.
Q3: What is the recommended solvent and storage condition for SCH-1473759?
A3: SCH-1473759 is typically dissolved in 100% DMSO to create a stock solution.[1] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: How can I confirm that SCH-1473759 is active in my cell-based assays?
A4: The most direct way to confirm the activity of SCH-1473759 is to assess the phosphorylation status of known downstream targets of Aurora kinases. A significant reduction in the phosphorylation of substrates like Histone H3 at Serine 10 (a primary target of Aurora B) or CENP-A at Serine 7 (a target of both Aurora A and B) upon treatment with SCH-1473759 would indicate target engagement and inhibition.[2][3]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Recommendation |
| High Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent cells can exhibit altered sensitivity to inhibitors. |
| Variation in DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect viability readings. A final concentration of 0.1% DMSO is generally well-tolerated.[1] |
| Compound Instability | Prepare fresh dilutions of SCH-1473759 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Assay Incubation Time | Optimize the incubation time with SCH-1473759. A 72-hour incubation is a common starting point, but the optimal duration may vary depending on the cell line's doubling time.[1] |
| Metabolic Activity of Cells | If using metabolic assays (e.g., MTT, MTS), be aware that changes in cell metabolism not directly related to viability can affect the readout. Consider complementing with a direct cell counting method or a cytotoxicity assay that measures membrane integrity. |
Unexpected Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Recommendation |
| Inhibition of Off-Target Kinases | As SCH-1473759 can inhibit Src family kinases, Chk1, VEGFR2, and IRAK4, consider if the observed phenotype aligns with the inhibition of these pathways.[1] Use more specific inhibitors for these off-target kinases as controls to dissect the observed effects. |
| Cell Line Specific Dependencies | The phenotypic outcome of Aurora kinase inhibition can be cell-context dependent. Characterize the expression levels of Aurora kinases and the status of related pathways (e.g., p53) in your cell line. |
| Compensation Mechanisms | Cells may activate compensatory signaling pathways upon prolonged inhibition of Aurora kinases. Analyze early time points after treatment to capture the primary effects of SCH-1473759. |
Difficulty in Detecting Downstream Target Modulation by Western Blot
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Antibody | Validate the specificity of your primary antibodies for the phosphorylated and total forms of the target proteins (e.g., phospho-Histone H3, phospho-CENP-A). |
| Timing of Sample Collection | The phosphorylation of Aurora kinase substrates is tightly regulated during the cell cycle. Synchronize cells before treatment with SCH-1473759 to enrich for the mitotic population where Aurora kinase activity is highest. |
| Insufficient Protein Loading | Ensure adequate amounts of protein are loaded for detection, especially for low-abundance phosphoproteins. |
| Phosphatase Activity during Lysis | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins. |
Experimental Protocols
General Protocol for a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SCH-1473759 in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.[1]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of SCH-1473759. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as MTS or a cell counting-based assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of SCH-1473759 and fitting the data to a dose-response curve.
General Protocol for Western Blot Analysis of Aurora Kinase Substrates
-
Cell Treatment: Plate cells and treat with SCH-1473759 at the desired concentration and for the appropriate duration. It is often beneficial to enrich the mitotic cell population by treating with a mitotic blocking agent like nocodazole (B1683961) prior to and during inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Histone H3).
Visualizations
Caption: Simplified signaling pathway of Aurora A/B kinases and the inhibitory effect of SCH-1473759.
Caption: A logical workflow for troubleshooting common issues in SCH-1473759 experiments.
References
Best practices for handling and disposing of SCH-1473759 hydrochloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and disposing of SCH-1473759 hydrochloride. It also includes troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.
Safety, Handling, and Disposal
This compound is a potent Aurora kinase inhibitor and requires careful handling to ensure personnel safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Short-term storage (up to 1 month): -20°C.[2]
-
Long-term storage (up to 6 months): -80°C.[2]
-
Protect from moisture.
Disposal
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not release into the environment.[1]
-
Collect spillage.[1]
Physicochemical and Stability Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇ClN₈OS | [1] |
| Molecular Weight | 463.00 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Solubility | DMSO: ≥ 10 mMH₂O: 8.33 mg/mL (with ultrasonic and warming to 60°C) | [2][3] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
Experimental Protocols & Troubleshooting
This section provides guidance for common experimental workflows and troubleshooting tips.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro evaluation of this compound.
FAQs and Troubleshooting Guide
Question: My IC50 value for this compound is higher than expected. What could be the issue?
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Cell Seeding Density | Optimize cell seeding density. Too many cells can deplete the compound or mask its effects. |
| Incorrect ATP Concentration (in kinase assays) | If performing a biochemical kinase assay, ensure the ATP concentration is at or near the Km for the enzyme. High ATP levels can compete with ATP-competitive inhibitors. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity. Consider using a more sensitive cell line as a positive control. |
Question: I am not seeing a decrease in the phosphorylation of Aurora A or B after treatment. What should I check?
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for observing changes in phosphorylation. |
| Antibody Quality | Ensure the primary antibody for phosphorylated Aurora A/B is validated and used at the recommended dilution. Include a positive control (e.g., cells treated with a known Aurora kinase activator or arrested in mitosis). |
| Lysate Preparation | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest. |
| Compound Concentration | The concentration of this compound may be too low. Try a higher concentration based on reported IC50 values. |
Question: I am observing unexpected off-target effects. How can I confirm the phenotype is due to Aurora kinase inhibition?
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases | This compound is known to inhibit other kinases such as Src family kinases, Chk1, and VEGFR2 at certain concentrations.[2] Consider using a more selective Aurora kinase inhibitor as a control to compare phenotypes. |
| Cellular Context | The observed phenotype may be specific to the cell line being used. Test the compound in multiple cell lines to see if the effect is consistent. |
| Rescue Experiment | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Aurora A or B to see if the phenotype is reversed. |
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Aurora A and Aurora B kinases, with IC50 values of 4 nM and 13 nM, respectively.[2] These kinases are critical regulators of mitosis.
-
Aurora A is involved in centrosome maturation and separation, and the formation of the mitotic spindle.
-
Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
Inhibition of Aurora A and B leads to defects in mitotic progression, such as failed cytokinesis, polyploidy, and ultimately, apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora A and B kinases and the point of inhibition by this compound.
References
Validation & Comparative
Validating SCH-1473759: A Comparative Guide to its Aurora Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora kinase inhibitor SCH-1473759 with other well-characterized inhibitors, offering a detailed analysis of its inhibitory activity supported by experimental data. The information presented herein is intended to assist researchers in evaluating the potential of SCH-1473759 for preclinical and clinical studies.
Executive Summary
SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitotic progression.[1] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide presents a comparative analysis of SCH-1473759 against other prominent Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor; Barasertib (AZD1152), a selective Aurora B inhibitor; and Tozasertib (VX-680), a pan-Aurora kinase inhibitor. The comparative data highlights the dual inhibitory profile of SCH-1473759 and provides a rationale for its further investigation as a potential anti-cancer agent.
Comparative Inhibitory Activity
The inhibitory potency of SCH-1473759 and its counterparts against Aurora A and Aurora B kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity Profile |
| SCH-1473759 | 4 | 13 | Dual Aurora A/B Inhibitor |
| Alisertib (MLN8237) | 1.2 | 396.5 | Aurora A Selective |
| Barasertib (AZD1152-HQPA) | 1400 | 0.37 | Aurora B Selective[2][3] |
| Tozasertib (VX-680) | 0.6 | 18 | Pan-Aurora Inhibitor |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds is typically assessed using a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay.
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Methodology:
-
Reaction Setup: Recombinant human Aurora A or Aurora B kinase is incubated with a specific peptide substrate (e.g., Kemptide) and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., SCH-1473759) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based Assays
Cell Proliferation/Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)
Principle: These colorimetric assays measure cell viability and proliferation. A reduction in the metabolic activity of cells treated with an inhibitor indicates a cytotoxic or anti-proliferative effect.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor (e.g., SCH-1473759) for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as CCK-8 or MTT is added to each well and incubated for a few hours. Viable cells metabolize the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell growth inhibition is determined.
Apoptosis Assay (Annexin V Staining)
Principle: This flow cytometry-based assay detects apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for a time period sufficient to induce apoptosis.
-
Cell Staining: Cells are harvested and stained with fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide, PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of SCH-1473759 and Other Leading Aurora B Inhibitors
This guide provides a detailed comparison of the Aurora B inhibitor SCH-1473759 against other notable inhibitors, Barasertib (AZD1152-HQPA) and MK-0457 (VX-680/Tozasertib). The comparison focuses on their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Aurora B kinase is a critical regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[1][2] Its overexpression is common in various human cancers, making it a significant target for cancer therapy.[3] Inhibitors of Aurora B are designed to disrupt cell division in rapidly proliferating cancer cells, leading to apoptosis.[4][5]
Comparative Efficacy of Aurora B Inhibitors
The following table summarizes the in vitro and in vivo efficacy of SCH-1473759, Barasertib, and MK-0457.
| Parameter | SCH-1473759 | Barasertib (AZD1152-HQPA) | MK-0457 (VX-680/Tozasertib) |
| Target Selectivity | Aurora A/B Inhibitor | Highly selective Aurora B inhibitor | Pan-Aurora Kinase Inhibitor |
| IC50 (Aurora A) | 4 nM[6][7][8][9] | 1369 nM (Ki)[10] | 0.6 nM (Ki)[4][11] |
| IC50 (Aurora B) | 13 nM[6][7][8][9] | 0.37 nM[10][12][13][14] | 18 nM (Ki)[11] |
| Cellular IC50 | <5 nM in A2780, LNCap, N87, Molt4, K562, and CCRF-CEM cells.[6][8] 6 nM in HCT116 cells.[6][8] | 1-3 nM in imatinib-resistant leukemia cells.[14] 14-75 nM in primary GBM cultures.[15] | 25-150 nM in anaplastic thyroid carcinoma cells.[5] <10 µM in clear cell renal carcinoma cell lines.[11] |
| In Vivo Efficacy | 50% tumor growth inhibition (TGI) at 5 mg/kg in an A2780 ovarian tumor xenograft model.[6][8] 69% TGI at 10 mg/kg in the same model.[6][8] | Significant tumor growth inhibition (79%) in SW620 xenografts at 150 mg/kg/day.[10] | Marked reduction in tumor size in a human AML (HL-60) xenograft model at 75 mg/kg.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: Aurora B kinase signaling pathway during mitosis.
Caption: Experimental workflow for evaluating Aurora B inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
In Vitro Kinase Assay
The inhibitory activity of the compounds against Aurora kinases is determined using a kinase assay.
-
Reaction Setup : The assay is typically performed in a 384-well plate.[8] Each reaction mixture contains the recombinant Aurora kinase (e.g., Aurora B), a substrate (e.g., Tamra-PKAtide or Myelin Basic Protein), ATP, and the test inhibitor at various concentrations.[8][16]
-
Incubation : The reaction is initiated by adding ATP and incubated at room temperature for a specified period, typically 60 minutes.[17]
-
Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method like the ADP-Glo™ Kinase Assay.[17]
-
Data Analysis : The luminescence signal is recorded, and the IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.[8]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Compound Treatment : The cells are treated with various concentrations of the Aurora B inhibitor or a vehicle control (DMSO) for a period of 72 to 96 hours.[4][10]
-
MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[4]
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.[4]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Tumor Implantation : Human tumor cells are injected subcutaneously into immunodeficient mice (e.g., nude mice).[10][12]
-
Treatment Administration : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered through various routes such as intraperitoneal (i.p.) injection or subcutaneous infusion, following a specific dosing schedule.[6][10][12]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition (TGI) is a common metric for efficacy.[6][8]
-
Toxicity Assessment : The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the treatment.
Summary of Comparison
-
SCH-1473759 emerges as a potent dual Aurora A/B inhibitor with low nanomolar IC50 values for both kinases.[6][8][9] Its efficacy is demonstrated across a wide range of cancer cell lines and in in vivo models.[6][8][18]
-
Barasertib (AZD1152-HQPA) is a highly selective and potent Aurora B inhibitor, showing significantly greater affinity for Aurora B over Aurora A.[10][13][14] This high selectivity may offer a more targeted therapeutic approach with potentially fewer off-target effects related to Aurora A inhibition.
-
MK-0457 (VX-680/Tozasertib) is a pan-Aurora kinase inhibitor, potently inhibiting Aurora A, B, and C.[11][19] Its broad activity against all Aurora kinase family members might be advantageous in certain cancer contexts but could also lead to a different toxicity profile compared to more selective inhibitors.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.co.uk [promega.co.uk]
- 18. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
SCH-1473759 hydrochloride versus plerixafor in CXCR4 antagonism.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Plerixafor (also known as AMD3100), a well-characterized antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in numerous physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, cancer metastasis, and HIV entry. As such, potent and selective antagonists of this receptor are invaluable tools for both basic research and clinical applications.
It is important to note that the compound SCH-1473759 hydrochloride is primarily identified in scientific literature as a potent inhibitor of Aurora kinases A and B, with additional activity against kinases such as VEGFR2 and Src family kinases.[1] Based on available data, it is not characterized as a CXCR4 antagonist. Therefore, a direct comparison with Plerixafor in the context of CXCR4 antagonism cannot be provided. This guide will focus exclusively on the performance and experimental support for Plerixafor.
Plerixafor: A Profile of a Potent CXCR4 Antagonist
Plerixafor is a bicyclam molecule that functions as a selective and reversible antagonist of the CXCR4 receptor.[2] It effectively blocks the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), thereby inhibiting downstream signaling pathways. This mechanism of action has led to its clinical approval for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.
Quantitative Performance Data
The efficacy of Plerixafor as a CXCR4 antagonist has been quantified in various in vitro assays. The following table summarizes key performance metrics from the available literature.
| Parameter | Value (nM) | Assay Type | Cell Line/System |
| IC50 | 44 | Competitive Binding ([¹²⁵I]-SDF-1α) | - |
| IC50 | 5.7 | CXCL12-mediated Chemotaxis | Cell-free assay |
| IC50 | 245 | Competitive Binding ([¹²⁵I]-CXCL12) | CCRF-CEM cells |
| IC50 | 51 | Competitive Binding (12G5 antibody) | CHO cells |
| EC50 | 1-10 | HIV-1 & HIV-2 Replication Inhibition | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used to characterize CXCR4 antagonists like Plerixafor.
Competitive Binding Assay
This assay quantifies the ability of a compound to compete with a known ligand (e.g., CXCL12 or a labeled antibody) for binding to the CXCR4 receptor.
-
Cell Preparation: A suitable cell line endogenously expressing CXCR4, such as the human T-cell line CCRF-CEM or SupT1, is cultured to a density of approximately 1 x 10⁶ cells/mL.[3] The cells are then washed and resuspended in a binding buffer (e.g., PBS with 0.5% BSA).
-
Assay Setup: Serial dilutions of Plerixafor are prepared in a 96-well plate. A fixed concentration of a fluorescently or radioactively labeled competitor (e.g., phycoerythrin-conjugated 12G5 monoclonal antibody or [¹²⁵I]-SDF-1α) is added to each well.[3]
-
Incubation: The cell suspension is added to the wells, and the plate is incubated for 1-2 hours at 4°C to allow the binding to reach equilibrium.
-
Washing: Unbound competitor is removed by washing the cells with a cold wash buffer.
-
Data Acquisition: The amount of bound competitor is measured using a suitable instrument, such as a flow cytometer for fluorescent labels or a gamma counter for radioactive labels.
-
Data Analysis: The measured signal is plotted against the logarithm of the Plerixafor concentration to generate a dose-response curve, from which the IC50 value is calculated.
Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of an antagonist to block cell migration towards a chemoattractant (CXCL12). The Transwell assay is a commonly used format.
-
Cell Preparation: A cell line responsive to CXCL12, such as Jurkat T-cells, is cultured and resuspended in a serum-free medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[3]
-
Assay Setup: Transwell inserts with a porous membrane (typically 5 or 8 µm pores) are placed into the wells of a 24-well plate. The lower chamber of each well is filled with serum-free medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant.[3]
-
Incubation: The cell suspension, pre-incubated with varying concentrations of Plerixafor, is added to the upper chamber of the inserts. The plate is then incubated for several hours (typically 2-4 hours) at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: The non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI or Crystal Violet).[3]
-
Data Analysis: The number of migrated cells is counted using a microscope. The percentage of migration is plotted against the Plerixafor concentration to determine the IC50 for the inhibition of chemotaxis.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the study of CXCR4 antagonism.
References
Unveiling the Selectivity of SCH-1473759: A Comparative Analysis Against Other Aurora Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the Aurora kinase inhibitor SCH-1473759, focusing on its selectivity for Aurora A versus Aurora B. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection of appropriate research tools.
Executive Summary
SCH-1473759 is a potent inhibitor of both Aurora A and Aurora B kinases, with a slight preference for Aurora A. This guide benchmarks its performance against a panel of other well-characterized Aurora kinase inhibitors, highlighting a spectrum of selectivity profiles from highly selective for either Aurora A or Aurora B to pan-inhibitors. The data presented underscores the importance of selecting the appropriate inhibitor based on the specific research question and the desired biological outcome.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SCH-1473759 and other key Aurora kinase inhibitors against Aurora A and Aurora B. The data has been compiled from various scientific publications and commercial sources.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B/A) | Reference |
| SCH-1473759 | 4 | 13 | 3.25 | [1][2] |
| Alisertib (MLN8237) | 1.2 | 396.5 | >200 | [3] |
| MK-5108 | ≤10 pM (Ki) | - | - | [4][5] |
| MK-8745 | - | - | 1,030-fold (A vs B) | [4][5] |
| Hesperadin | - | 250 | Highly B-selective | [6] |
| ZM447439 | 110 | 130 | 1.18 | [6] |
| Barasertib (AZD1152-HQPA) | - | 0.37 | ~3700-fold (B vs A) | [6] |
| GSK1070916 | - | 3.5 | >100-fold (B vs A) | [6] |
| Tozasertib (VX-680) | 0.6 (Kiapp) | - | Pan-inhibitor | [6] |
| Danusertib (PHA-739358) | 13 | 79 | 6.08 | [3] |
Experimental Protocols
The determination of IC50 values for Aurora kinase inhibitors is crucial for assessing their potency and selectivity. Below is a generalized protocol for a typical in vitro biochemical kinase assay.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the Aurora kinase activity (IC50).
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide or a specific peptide substrate)
-
Adenosine triphosphate (ATP), often radiolabeled (γ-³²P-ATP) or used in a luminescence-based assay (e.g., ADP-Glo™)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., SCH-1473759) serially diluted in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific reagents for luminescence or fluorescence-based assays)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, often by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate.
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based system.[7][8]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an Aurora kinase inhibitor.
Aurora A and Aurora B Signaling Pathways
Caption: Simplified signaling pathways of Aurora A and Aurora B and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 5. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. assayquant.com [assayquant.com]
Comparative Efficacy of SCH-1473759 Across Diverse Cancer Cell Lines: A Data-Driven Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a structured framework for a comparative analysis of the investigational compound SCH-1473759. Due to the current absence of publicly available data for a compound with the designation "SCH-1473759," this document serves as a template. It outlines the necessary data, experimental protocols, and visualizations required for a comprehensive evaluation once such information becomes accessible.
Summary of Quantitative Efficacy Data
A critical aspect of evaluating a new therapeutic candidate is the quantitative assessment of its cytotoxic or cytostatic effects across a panel of well-characterized cancer cell lines. This data is typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The following table provides a template for summarizing such data, which would allow for a rapid comparison of SCH-1473759's potency against different cancer subtypes.
| Cancer Type | Cell Line | Molecular Subtype | IC50 / GI50 (µM) for SCH-1473759 | Comparative Agent 1 (IC50 / GI50 µM) | Comparative Agent 2 (IC50 / GI50 µM) |
| Breast Cancer | MCF-7 | ER+, PR+, HER2- | Data Unavailable | Data Unavailable | Data Unavailable |
| MDA-MB-231 | Triple-Negative | Data Unavailable | Data Unavailable | Data Unavailable | |
| SK-BR-3 | HER2+ | Data Unavailable | Data Unavailable | Data Unavailable | |
| Lung Cancer | A549 | NSCLC, KRAS mutant | Data Unavailable | Data Unavailable | Data Unavailable |
| H460 | NSCLC, Large Cell | Data Unavailable | Data Unavailable | Data Unavailable | |
| H1975 | NSCLC, EGFR mutant | Data Unavailable | Data Unavailable | Data Unavailable | |
| Colorectal Cancer | HT-29 | KRAS, BRAF mutant | Data Unavailable | Data Unavailable | Data Unavailable |
| HCT116 | KRAS mutant | Data Unavailable | Data Unavailable | Data Unavailable | |
| Prostate Cancer | PC-3 | Androgen-Independent | Data Unavailable | Data Unavailable | Data Unavailable |
| LNCaP | Androgen-Sensitive | Data Unavailable | Data Unavailable | Data Unavailable |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the preclinical assessment of anti-cancer compounds.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of SCH-1473759 or comparative agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.
-
Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Signal Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells. The absorbance is then measured at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50/GI50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Target Engagement
-
Cell Lysis: Cells treated with SCH-1473759 or control are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein(s) of the signaling pathway affected by SCH-1473759, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to create clear and informative visualizations.
Hypothetical Signaling Pathway for SCH-1473759
This diagram illustrates a hypothetical mechanism of action for SCH-1473759, where it inhibits a key kinase in a cancer-related signaling cascade.
Hypothetical MAPK/ERK signaling pathway inhibited by SCH-1473759.
Experimental Workflow for Efficacy Screening
This diagram outlines the general workflow for screening the efficacy of a new compound across multiple cancer cell lines.
Workflow for in vitro efficacy screening of SCH-1473759.
Disclaimer: The information presented in this guide is a template and does not contain actual experimental data for SCH-1473759. The signaling pathway and experimental workflow are illustrative examples. Researchers should consult peer-reviewed literature and internal data to populate this framework with specific and accurate information.
SCH-1473759: A Potent Successor to First-Generation Aurora Kinase Inhibitors
A detailed comparison for researchers, scientists, and drug development professionals.
SCH-1473759 is a highly potent, sub-nanomolar inhibitor of both Aurora A and Aurora B kinases, demonstrating significant advantages in potency over first-generation inhibitors.[1] This guide provides a comprehensive comparison of SCH-1473759 with seminal first-generation Aurora kinase inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and experimental workflows.
Performance Comparison: Potency and Selectivity
SCH-1473759 exhibits exceptional potency against both Aurora A and Aurora B, with IC50 values in the low nanomolar to picomolar range. This represents a significant improvement compared to first-generation inhibitors such as ZM447439, Hesperadin, and VX-680.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Notes |
| SCH-1473759 | ~4 nM | ~13 nM | A potent dual inhibitor of Aurora A and B. |
| ZM447439 | Not specified | Potent inhibitor | One of the first well-characterized Aurora kinase inhibitors.[2] |
| Hesperadin | Not specified | Potent inhibitor | Primarily known as an Aurora B inhibitor. |
| VX-680 (Tozasertib) | Not specified | Potent inhibitor | A pan-Aurora kinase inhibitor, also targeting Aurora C. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative summary from available literature.
Cellular Effects: Distinct Phenotypes of Aurora Kinase Inhibition
Inhibition of Aurora A and Aurora B kinases leads to distinct cellular phenotypes, providing a visual readout of an inhibitor's primary targets within the cell.
-
Aurora A Inhibition: Primarily results in defects in centrosome separation and the formation of monopolar spindles.[2]
-
Aurora B Inhibition: Leads to failures in chromosome alignment, overrides the spindle assembly checkpoint, and results in polyploidy (cells with more than the normal number of chromosome sets).[2]
As a potent dual inhibitor, SCH-1473759 can induce a combination of these effects. Studies have shown that treatment with SCH-1473759 leads to a significant increase in cells with a DNA content greater than 4N, a hallmark of failed mitosis and endoreduplication, consistent with potent Aurora B inhibition.[1]
Experimental Methodologies
To enable researchers to replicate and validate findings, detailed protocols for key assays are provided below.
In Vitro Aurora Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora kinases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant Aurora A or Aurora B enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and the kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., SCH-1473759) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).
-
Termination: Stop the reaction, typically by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for Aurora Kinase Inhibition
This assay assesses the effect of an inhibitor on Aurora kinase activity within a cellular context.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HCT116) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitor or a vehicle control for a defined period (e.g., 24-72 hours).
-
Phenotypic Analysis:
-
Flow Cytometry: Harvest the cells, fix, and stain with a DNA dye (e.g., propidium (B1200493) iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle and to quantify polyploidy (>4N DNA content).
-
Immunofluorescence Microscopy: Fix the cells and stain with antibodies against specific markers of mitosis, such as phosphorylated Histone H3 (a substrate of Aurora B) and α-tubulin (to visualize the mitotic spindle). This allows for the visualization of mitotic arrest, spindle abnormalities (e.g., monopolar spindles), and chromosome misalignment.
-
-
Data Analysis: Quantify the changes in cell cycle distribution and the prevalence of specific mitotic phenotypes at different inhibitor concentrations.
Visualizing the Mechanisms
To better understand the context of SCH-1473759's action, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Workflow for Comparing Aurora Kinase Inhibitors.
References
No Publicly Available Data on SCH-1473759 to Evaluate Synergistic Effects with KSP Inhibitors in Cancer Therapy
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated SCH-1473759 for cancer therapy. Consequently, an analysis of its potential synergistic effects with Kinesin Spindle Protein (KSP) inhibitors cannot be provided at this time.
For a thorough comparison guide to be developed, foundational information on SCH-1473759 is required, including its mechanism of action, preclinical data, and any clinical trial results. The absence of such information in the public domain prevents any meaningful discussion or data presentation on its combination with KSP inhibitors.
KSP inhibitors are a class of antimitotic agents that disrupt cell division by targeting the Kinesin Spindle Protein, which is essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. Several KSP inhibitors have been investigated in clinical trials, and the rationale for combining them with other anticancer agents is to enhance efficacy and overcome potential resistance mechanisms.
A detailed guide on the synergistic effects of a specific agent with KSP inhibitors would typically include:
-
Quantitative Data on Synergy: Tables summarizing in vitro data (e.g., IC50 values of each agent alone and in combination, Combination Index values) and in vivo data (e.g., tumor growth inhibition, survival analysis) from preclinical models.
-
Detailed Experimental Protocols: Methodologies for key assays such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), and cell cycle analysis (e.g., flow cytometry).
-
Visualized Mechanisms and Workflows: Diagrams illustrating the signaling pathways affected by both agents and the experimental design for combination studies.
Without any data on SCH-1473759, none of these core requirements can be fulfilled. It is possible that SCH-1473759 is an internal compound designation not yet disclosed publicly, that the identifier is inaccurate, or that research on this compound has been discontinued (B1498344) before reaching public dissemination.
Researchers, scientists, and drug development professionals interested in the synergistic potential of novel agents with KSP inhibitors are encouraged to consult the extensive body of literature on combination therapies with known compounds. Future inquiries can be addressed if and when information on SCH-1473759 becomes publicly available.
A comparative analysis of in vitro and in vivo data for SCH-1473759 hydrochloride.
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical performance of the Aurora kinase inhibitor SCH-1473759 hydrochloride in comparison to other notable alternatives.
This guide provides a detailed comparative analysis of this compound, a potent inhibitor of Aurora kinases A and B. The following sections present a compilation of its in vitro and in vivo activity alongside data from other well-characterized Aurora kinase inhibitors, including AZD1152 (Barasertib), AT9283, and Danusertib (B1684427). All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and experimental design.
In Vitro Data: Kinase Inhibition and Cellular Activity
This compound demonstrates potent inhibition of Aurora A and Aurora B kinases with IC50 values of 4 nM and 13 nM, respectively.[1] The compound also exhibits inhibitory activity against other kinases, including members of the Src family, Chk1, VEGFR2, and IRAK4.[1] In cellular assays, SCH-1473759 effectively inhibits the proliferation of a broad range of cancer cell lines, with particularly high sensitivity observed in cell lines such as A2780 (ovarian), LNCaP (prostate), N87 (gastric), Molt4, K562, and CCRF-CEM (leukemia), all with IC50 values below 5 nM.[1]
For comparative purposes, the in vitro activities of alternative Aurora kinase inhibitors are presented below.
| Compound | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Other Notable Kinase Targets (IC50) | Cell Proliferation IC50 | Cell Line(s) | Reference(s) |
| This compound | 4 nM | 13 nM | Src family (<10 nM), Chk1 (13 nM), VEGFR2 (1 nM), IRAK4 (37 nM) | 6 nM | HCT116 | [1] |
| <5 nM | A2780, LNCaP, N87, Molt4, K562, CCRF-CEM | [1] | ||||
| AZD1152-HQPA (active metabolite of Barasertib) | 1369 nM (Ki) | 0.36 nM (Ki) | High specificity against a panel of 50 other kinases | 3-40 nM | HL-60, NB4, MOLM13, PALL-2, MV4-11, EOL-1, K562 | [2][3] |
| AT9283 | ~3 nM | ~3 nM | JAK2 (1.2 nM), JAK3 (1.1 nM), Abl (T315I) (4 nM) | <1 µM | Various B-NHL cell lines | [4][5] |
| Danusertib (PHA-739358) | 13 nM | 79 nM | Aurora C (61 nM), Abl, RET, Trk-A | 19 nM (T315I mutant) | CD34+ CML cells | [6] |
In Vivo Data: Anti-Tumor Efficacy in Xenograft Models
In preclinical animal models, this compound has demonstrated dose- and schedule-dependent anti-tumor activity in various human tumor xenograft models. A continuous dosing schedule of 5 mg/kg administered intraperitoneally (ip) twice daily (bid) resulted in 50% tumor growth inhibition (TGI). An intermittent schedule of 10 mg/kg (ip, bid) for 5 days on and 5 days off led to a 69% TGI.[1] Notably, the efficacy of SCH-1473759 is enhanced when used in combination with taxanes.[1]
The in vivo performance of comparator Aurora kinase inhibitors is detailed in the table below.
| Compound | Dose and Schedule | Xenograft Model(s) | Observed Efficacy | Reference(s) |
| This compound | 5 mg/kg (ip, bid), continuous | Human tumor xenografts | 50% TGI | [1] |
| 10 mg/kg (ip, bid), 5 days on/5 days off | Human tumor xenografts | 69% TGI | [1] | |
| AZD1152 (Barasertib) | 50 or 100 mg/kg/day, 5 days/week for 2 weeks | H841 SCLC | Significant tumor growth inhibition | [7] |
| AT9283 | 20 mg/kg | Mantle cell lymphoma | Significant tumor growth inhibition and enhanced survival (especially in combination with docetaxel) | [4] |
| Danusertib (PHA-739358) | 120 mg/m² or 140 mg/m², 3-hour IV infusion daily for 14 days in a 21-day cycle | N/A (Human Phase I/II trial data) | Showed clinical activity in advanced hematologic malignancies | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: Aurora Kinase Signaling Pathway and Inhibition by SCH-1473759.
Caption: General workflow for in vitro kinase and cell proliferation assays.
References
- 1. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for SCH-1473759 Hydrochloride
For researchers, scientists, and drug development professionals handling SCH-1473759 hydrochloride, a potent Aurora kinase inhibitor, ensuring proper disposal is paramount to maintaining laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory standards.
This compound is categorized as a hazardous substance, primarily due to its potential to cause significant harm upon ingestion, skin contact, or inhalation. It is also recognized as being highly toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. Based on data from similar chemical compounds, the primary hazards include:
-
Skin Corrosion/Irritation : Causes severe skin burns and irritation.[1][2]
-
Serious Eye Damage/Irritation : Causes serious eye damage.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Category | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin corrosion | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious eye damage | Category 1 | Causes serious eye damage.[1] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][2] |
| Acute aquatic hazard | Category 1 | Very toxic to aquatic life.[1] |
| Chronic aquatic hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Spill Management
To mitigate exposure risks, appropriate personal protective equipment must be worn at all times when handling this compound. In the event of a spill, a clear and effective response plan is crucial.
Recommended Personal Protective Equipment:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Protective clothing, including a lab coat and, if necessary, an apron or full-body suit.
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities.
Spill Cleanup Protocol:
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Clean : Decontaminate the spill area with a suitable cleaning agent.
-
Dispose : Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Procedures
The disposal of this compound and its containers must be managed by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in general waste.
Step-by-Step Disposal Guidance:
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization : Use a dedicated, properly labeled, and sealed container for the waste. The label should clearly indicate "Hazardous Waste" and "Toxic to Aquatic Life."
-
Storage : Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for collection by a certified hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) if available.
-
Contaminated Materials : All materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.
Visualizing Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process from handling to final disposal.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of SCH-1473759 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like SCH-1473759 hydrochloride is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and build confidence in the handling of this Aurora kinase inhibitor.
This compound is a potent research compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxic potential, stringent adherence to safety protocols is necessary to minimize exposure and ensure the well-being of laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, leaving the inner glove as a primary layer of protection. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects personal clothing and skin from spills and contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Shields eyes from splashes and aerosols. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood or for spill cleanup. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is critical to maintaining a safe and efficient workflow. The following diagram and procedural steps outline the key stages of handling this compound, from receipt to preparation for use.
Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Storage: Store the compound in a clearly labeled, designated, and secure location with controlled access. Recommended storage is at -20°C for short-term use and -80°C for long-term storage.
-
Preparation: All handling of the solid compound and initial preparation of stock solutions must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a balance with a containment enclosure or a dedicated weighing station within the fume hood to prevent the dissemination of powder.
-
Dissolution: Prepare solutions by slowly adding the solvent to the solid to avoid aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste." |
| Liquid Waste | Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour down the drain. The container should be clearly labeled with the contents and marked as "Cytotoxic Waste." |
| Final Disposal | All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration. |
Understanding the Mechanism: The Aurora Kinase Signaling Pathway
This compound is an inhibitor of Aurora kinases A and B, which are key regulators of cell division (mitosis).[2][3][4] Understanding this pathway provides context for its biological effects and the importance of safe handling.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its high potency necessitates handling it as a potent compound. In the absence of a defined OEL, a risk-based approach should be adopted, treating it with the highest level of caution.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Temperature | -20°C (short-term)-80°C (long-term) | Manufacturer's recommendation |
Representative Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general framework for utilizing this compound in a common laboratory experiment.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel while advancing critical research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
